molecular formula C15H25NO4 B022152 a-Hydroxymetoprolol CAS No. 56392-16-6

a-Hydroxymetoprolol

Katalognummer: B022152
CAS-Nummer: 56392-16-6
Molekulargewicht: 283.36 g/mol
InChI-Schlüssel: OFRYBPCSEMMZHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Hydroxymetoprolol is an aromatic ether.
pharmacologically active urinary metoprolol metabolite 5 to 10X less potent than metoprolol;  cpd is alphthis compound;  structure in first source

Eigenschaften

IUPAC Name

1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYBPCSEMMZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024019
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-16-6
Record name α-Hydroxymetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56392-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxymetoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HYDROXYMETOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C19D0413EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Metabolism of Metoprolol to α-Hydroxymetoprolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of metoprolol to its active metabolite, α-hydroxymetoprolol. The document details the enzymatic pathways, experimental protocols, and kinetic data associated with this critical biotransformation, offering valuable insights for researchers in drug metabolism and pharmacokinetics.

Introduction

Metoprolol, a widely prescribed beta-blocker, undergoes extensive hepatic metabolism. One of its primary metabolic pathways is α-hydroxylation, leading to the formation of α-hydroxymetoprolol. This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), making the metabolism of metoprolol a key area of study in pharmacogenetics and drug-drug interactions.[1][2][3][4] Understanding the in vitro kinetics of this transformation is crucial for predicting in vivo drug performance and potential variabilities in patient populations.

Enzymatic Pathways of Metoprolol α-Hydroxylation

The conversion of metoprolol to α-hydroxymetoprolol is primarily mediated by CYP2D6.[1][2][3] However, other cytochrome P450 isoforms, including CYP3A4, CYP2B6, and CYP2C9, have been shown to contribute to this metabolic pathway to a lesser extent, particularly when CYP2D6 activity is compromised or saturated.[1][5]

The metabolic pathway can be visualized as follows:

Metoprolol_Metabolism Metoprolol Metoprolol a_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->a_Hydroxymetoprolol CYP2D6 (Major) CYP3A4, CYP2B6, CYP2C9 (Minor) Other_Metabolites O-Demethylmetoprolol, N-Dealkylmetoprolol Metoprolol->Other_Metabolites CYP2D6, CYP3A4, etc.

Metabolic pathway of metoprolol to α-hydroxymetoprolol.

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for the α-hydroxylation of metoprolol, including Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and inhibition constants (Ki and IC50) for various inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for Metoprolol α-Hydroxylation

In Vitro SystemEnzymeKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver Microsomes (HL-1)CYP2D6 (high-affinity)7532
Human Liver Microsomes (HL-9)CYP2D6 (high-affinity)7039
Rat Liver MicrosomesCytochrome P450391280 (nmol/mg protein/min)

Table 2: Inhibition of Metoprolol α-Hydroxylation

InhibitorIn Vitro SystemTarget EnzymeKi (µM)IC50 (µM)Reference
QuinidineHuman Liver MicrosomesCYP2D60.03 - 0.18-
KetoconazoleCYP3A4 SupersomesCYP3A4-~0.5 (inhibition observed)[5][6]
FluoxetineHuman Liver MicrosomesCYP2D60.30 - 2.1-
NorfluoxetineHuman Liver MicrosomesCYP2D60.30 - 2.1-
ParoxetineHuman Liver MicrosomesCYP2D60.30 - 2.1-
FluvoxamineHuman Liver MicrosomesCYP2D6>10-
SertralineHuman Liver MicrosomesCYP2D6>10-
CitalopramHuman Liver MicrosomesCYP2D6>10-

Detailed Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of metoprolol.

Metoprolol α-Hydroxylation in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolism of metoprolol using pooled human liver microsomes.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare Incubation Buffer (0.1 M Potassium Phosphate, pH 7.4) E Pre-warm HLM, Buffer, and Metoprolol at 37°C A->E B Prepare NADPH-regenerating System (e.g., NADP+, G6P, G6PDH) F Initiate Reaction by adding NADPH-regenerating system B->F C Thaw Human Liver Microsomes (HLM) on ice C->E D Prepare Metoprolol Stock Solution D->E E->F G Incubate at 37°C with shaking F->G H Stop Reaction with ice-cold acetonitrile or methanol G->H I Centrifuge to precipitate protein H->I J Collect supernatant I->J K Analyze by LC-MS/MS J->K

Workflow for metoprolol metabolism assay in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Metoprolol hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium phosphate buffer, pH 7.4

  • Acetonitrile or methanol (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation:

    • Prepare a stock solution of metoprolol in a suitable solvent (e.g., water or methanol).

    • On the day of the experiment, thaw the human liver microsomes on ice.

    • Prepare the incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), the desired concentration of metoprolol, and human liver microsomes (typically 0.2-1.0 mg/mL).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis of metoprolol and α-hydroxymetoprolol concentrations by LC-MS/MS.

Metoprolol Metabolism in HepaRG™ Cells

HepaRG™ cells are a human-derived hepatic cell line that can be differentiated into hepatocyte-like cells, providing a valuable in vitro model for drug metabolism studies.

Materials:

  • Cryopreserved differentiated HepaRG™ cells

  • HepaRG™ Thaw, Plate, & General Purpose Medium

  • HepaRG™ Maintenance/Metabolism Medium

  • Collagen-coated culture plates

  • Metoprolol

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing and Seeding:

    • Thaw the cryopreserved HepaRG™ cells according to the manufacturer's protocol.

    • Seed the cells onto collagen-coated plates at a recommended density in HepaRG™ Thaw, Plate, & General Purpose Medium.

  • Cell Culture and Differentiation:

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

    • After 24-48 hours, replace the medium with HepaRG™ Maintenance/Metabolism Medium.

    • Allow the cells to differentiate for at least 7 days, with medium changes every 2-3 days, to ensure the expression of metabolizing enzymes.

  • Metabolism Assay:

    • On the day of the experiment, remove the culture medium and replace it with fresh, pre-warmed HepaRG™ Maintenance/Metabolism Medium containing the desired concentration of metoprolol.

    • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

    • At the end of the incubation, collect the cell culture supernatant.

  • Sample Processing and Analysis:

    • Process the supernatant by protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant for metoprolol and α-hydroxymetoprolol concentrations using LC-MS/MS.[7][8][9][10]

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of metoprolol and α-hydroxymetoprolol in in vitro samples.

Table 3: Typical LC-MS/MS Parameters for Metoprolol and α-Hydroxymetoprolol Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientA typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsMetoprolol: m/z 268.2 → 116.1α-Hydroxymetoprolol: m/z 284.2 → 132.1Internal Standard (e.g., Metoprolol-d7): m/z 275.2 → 123.1
Collision EnergyOptimized for each transition

Note: These parameters are illustrative and should be optimized for the specific instrument and analytical conditions.[11][12][13][14][15]

The following diagram illustrates a typical analytical workflow:

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A In vitro sample (supernatant) B Add Internal Standard (e.g., Metoprolol-d7) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Transfer to autosampler vial D->E F Injection onto LC column E->F G Chromatographic Separation F->G H Electrospray Ionization (ESI+) G->H I Mass Spectrometry Detection (MRM mode) H->I J Peak Integration I->J K Quantification using calibration curve J->K L Data Reporting K->L

Analytical workflow for LC-MS/MS quantification.

Conclusion

The in vitro metabolism of metoprolol to α-hydroxymetoprolol is a well-characterized process primarily driven by CYP2D6. The experimental systems and analytical methods described in this guide provide a robust framework for researchers to investigate the kinetics and inhibition of this important metabolic pathway. A thorough understanding of these in vitro parameters is essential for predicting the in vivo pharmacokinetic behavior of metoprolol and for assessing the potential for drug-gene and drug-drug interactions.

References

An In-depth Technical Guide to the Mechanism of Action of α-Hydroxymetoprolol on Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of α-hydroxymetoprolol, the primary active metabolite of the widely prescribed β-blocker, metoprolol, on beta-adrenergic receptors. While metoprolol's pharmacology is well-documented, this guide focuses on elucidating the specific interactions of its key metabolite. This document synthesizes available data on receptor binding, functional antagonism, and downstream signaling pathways. Detailed experimental protocols for assessing β-receptor binding and functional activity are provided, alongside visual representations of key pathways and workflows to support researchers in the field of cardiovascular pharmacology and drug development.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist utilized in the management of a range of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Following administration, metoprolol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[2] One of its major metabolites, α-hydroxymetoprolol, is pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[3][4] Understanding the precise mechanism of action of α-hydroxymetoprolol is crucial for a complete comprehension of metoprolol's clinical efficacy and for the development of future cardiovascular therapies. This guide provides an in-depth examination of α-hydroxymetoprolol's effects at β-adrenergic receptors.

Receptor Binding Affinity and Selectivity

Table 1: Comparative Binding Affinity of Metoprolol Enantiomers at Beta-Adrenergic Receptors

CompoundReceptor SubtypeSpecies-log KDKD (nM)Selectivity (β1/β2)Reference
(S)-Metoprololβ1Guinea Pig7.73 ± 0.10~1.86~30-fold[7]
β2Guinea Pig6.28 ± 0.06~52.48[7]
(R)-Metoprololβ1Guinea Pig5.00 ± 0.06~10,000~3-fold[7]
β2Guinea Pig4.52 ± 0.09~30,200[7]
α-Hydroxymetoprololβ1 / β2-Not AvailableNot AvailableNot Available-

Note: KD values for metoprolol enantiomers were derived from -log KD values presented in the source. Data for α-hydroxymetoprolol is qualitative.

Functional Antagonism and Downstream Signaling

The antagonistic action of α-hydroxymetoprolol at β1-adrenergic receptors inhibits the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine and epinephrine.

Signaling Pathway

β1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Catecholamine binding to the β1-receptor activates Gs, which in turn stimulates adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.

By competitively binding to the β1-receptor, α-hydroxymetoprolol prevents this cascade, thereby reducing the effects of sympathetic stimulation on the heart.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Norepinephrine) Beta1Receptor β1-Adrenergic Receptor Catecholamine->Beta1Receptor Binds to aHydroxymetoprolol α-Hydroxymetoprolol aHydroxymetoprolol->Beta1Receptor Blocks G_Protein Gs Protein (α, β, γ subunits) Beta1Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., ↑ Heart Rate) Phosphorylation->Response

β1-Adrenergic Receptor Signaling Pathway and Blockade by α-Hydroxymetoprolol.
Functional Potency

Table 2: Comparative Functional Potency of Metoprolol and α-Hydroxymetoprolol

CompoundAssay TypeSpeciesPotency MetricValueReference
MetoprololIn vivo β-blockadeDog--
α-HydroxymetoprololIn vivo β-blockadeDogRelative Dose5x that of Metoprolol
MetoprololIn vitro (β1)-IC50/EC50Not specified in searched literature-
α-HydroxymetoprololIn vitro (β1)-IC50/EC50Not Available-

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like α-hydroxymetoprolol with β-adrenergic receptors.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing β-receptors (e.g., from CHO cells) start->prep incubate Incubate membranes with: - Radioligand (e.g., [³H]-CGP 12177) - Varying concentrations of α-Hydroxymetoprolol prep->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Workflow for a Radioligand Competition Binding Assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β1 or β2-adrenergic receptor in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 at a concentration near its Kd).

      • Serial dilutions of α-hydroxymetoprolol or a reference compound (e.g., metoprolol).

      • Cell membrane preparation.

    • Define non-specific binding by including a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of a test compound to inhibit the production of cAMP stimulated by a β-adrenergic receptor agonist.

Experimental Workflow:

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing β-receptors into a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with varying concentrations of α-Hydroxymetoprolol seed_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of a β-agonist (e.g., Isoproterenol at EC₈₀) pre_incubate->stimulate lyse_and_measure Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) stimulate->lyse_and_measure analyze Analyze data to determine the IC₅₀ for cAMP inhibition lyse_and_measure->analyze end End analyze->end

Workflow for a cAMP Functional Assay (Antagonist Mode).

Detailed Protocol:

  • Cell Culture:

    • Culture CHO cells stably expressing the human β1 or β2-adrenergic receptor as described in section 4.1.1.

    • Seed the cells into a 96-well cell culture plate and grow to near confluency.

  • cAMP Accumulation Assay:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

    • Add serial dilutions of α-hydroxymetoprolol or a reference antagonist and incubate for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

    • Incubate for a further period to allow for cAMP accumulation (e.g., 30 minutes).

  • cAMP Quantification:

    • Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Measure the intracellular cAMP levels using a plate reader appropriate for the detection method.

  • Data Analysis:

    • Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated cAMP production.

Conclusion

α-Hydroxymetoprolol is a pharmacologically active metabolite of metoprolol that contributes to its overall β1-adrenergic blocking effect. While direct in vitro quantitative data on its binding affinity and functional potency are limited in the published literature, it is consistently reported to have approximately one-tenth the activity of its parent compound. The mechanism of action of α-hydroxymetoprolol mirrors that of metoprolol, involving competitive antagonism at β1-adrenergic receptors and subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological profile of α-hydroxymetoprolol and other novel β-receptor modulators. Further quantitative studies are warranted to more precisely define the binding kinetics and functional potency of this important metabolite.

References

In-Depth Technical Guide: Pharmacological Activity of α-Hydroxymetoprolol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a widely prescribed β1-selective adrenergic antagonist, undergoes extensive metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. One of its major metabolites, α-hydroxymetoprolol, is itself pharmacologically active, contributing to the overall therapeutic and potential toxic effects of the parent drug. α-Hydroxylation of metoprolol introduces a new chiral center, resulting in the formation of four distinct stereoisomers: (1'R, 2S)-α-hydroxymetoprolol, (1'S, 2S)-α-hydroxymetoprolol, (1'R, 2R)-α-hydroxymetoprolol, and (1'S, 2R)-α-hydroxymetoprolol. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological activity of these individual stereoisomers, with a focus on their interaction with β-adrenergic receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and analytical workflows.

Introduction

Metoprolol is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the β1-adrenergic blocking activity.[1] The formation of α-hydroxymetoprolol is a significant metabolic pathway, and this metabolite exhibits approximately 10% of the β1-blocking activity of metoprolol itself.[1][2] The stereochemistry of both the parent drug and the metabolic process dictates the relative abundance and pharmacological profile of the resulting α-hydroxymetoprolol stereoisomers. Understanding the distinct pharmacological properties of each stereoisomer is crucial for a complete comprehension of metoprolol's overall effect, particularly in the context of pharmacogenomic variations in CYP2D6 activity.

Stereoselective Metabolism of Metoprolol to α-Hydroxymetoprolol

The α-hydroxylation of metoprolol is a stereoselective process. In vivo and in vitro studies have demonstrated that the formation of the (1'R)-diastereomers of α-hydroxymetoprolol is favored.[2][3] This metabolic preference holds true for the metabolism of both (R)- and (S)-metoprolol. The area under the curve (AUC) ratio of (1'R)- to (1'S)-α-hydroxymetoprolol has been reported to be approximately 3.02, indicating a significant preference for the formation of the (1'R) configuration at the newly formed chiral center.[3]

Metoprolol (R,S)-Metoprolol CYP2D6 CYP2D6 (α-hydroxylation) Metoprolol->CYP2D6 aOH_Metoprolol α-Hydroxymetoprolol Stereoisomers CYP2D6->aOH_Metoprolol R_Diastereomers (1'R)-Diastereomers (Favored) aOH_Metoprolol->R_Diastereomers Major Pathway S_Diastereomers (1'S)-Diastereomers aOH_Metoprolol->S_Diastereomers Minor Pathway

Metabolic pathway of metoprolol to α-hydroxymetoprolol stereoisomers.

Pharmacological Activity of α-Hydroxymetoprolol Stereoisomers

While it is established that the α-hydroxymetoprolol metabolite possesses β1-blocking activity, there is a notable lack of publicly available, detailed quantitative data on the specific pharmacological activity of each of the four individual stereoisomers. Most studies have focused on the metabolite as a whole or have been centered on the analytical separation of the stereoisomers rather than their distinct pharmacological characterization.

It is generally understood that the β-blocking activity of aryloxypropanolamine β-blockers, such as metoprolol and its derivatives, resides primarily in the (S)-enantiomer with respect to the 2-propanolamine side chain. By extension, it is hypothesized that the (2S)-enantiomers of α-hydroxymetoprolol, namely (1'R, 2S)- and (1'S, 2S)-α-hydroxymetoprolol, would exhibit greater β1-adrenergic receptor affinity and blocking potency compared to their corresponding (2R)-enantiomers. However, without direct experimental data, this remains a well-founded but unconfirmed hypothesis.

Table 1: Summary of Known Pharmacological Data for Metoprolol and its Metabolite

CompoundStereoisomer(s)TargetActivityQuantitative DataReference
Metoprolol(S)-Metoprololβ1-AdrenoceptorAntagonist-log(Ki) = 7.73 ± 0.10[4]
(R)-Metoprololβ1-AdrenoceptorAntagonist-log(Ki) = 5.00 ± 0.06[4]
α-HydroxymetoprololMixture of Stereoisomersβ1-AdrenoceptorAntagonist~10% of Metoprolol's activity[1][2]

Experimental Protocols

The following sections describe the general methodologies that would be employed to determine the pharmacological activity of the individual α-hydroxymetoprolol stereoisomers.

Synthesis and Separation of α-Hydroxymetoprolol Stereoisomers

The initial critical step is to obtain the four stereoisomers of α-hydroxymetoprolol in high purity. This can be achieved through stereoselective synthesis or by separation from a mixture.

Experimental Workflow for Separation:

cluster_0 Sample Preparation cluster_2 Fractions Racemic α-OH Metoprolol Racemic α-OH Metoprolol Chiral HPLC Chiral HPLC (e.g., Chiralpak AD) Racemic α-OH Metoprolol->Chiral HPLC Isomer 1 Isomer 1 Chiral HPLC->Isomer 1 (1'R, 2S) Isomer 2 Isomer 2 Chiral HPLC->Isomer 2 (1'S, 2S) Isomer 3 Isomer 3 Chiral HPLC->Isomer 3 (1'R, 2R) Isomer 4 Isomer 4 Chiral HPLC->Isomer 4 (1'S, 2R) Receptor β1-Adrenoceptor Radioligand Radiolabeled Ligand (e.g., [125I]-(S)-pindolol) Receptor->Radioligand Binding Stereoisomer α-OH Metoprolol Stereoisomer Stereoisomer->Receptor Competitive Binding

References

α-Hydroxymetoprolol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxymetoprolol is the major active metabolite of metoprolol, a widely prescribed β1-selective adrenergic receptor antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The metabolism of metoprolol to α-Hydroxymetoprolol is a critical determinant of the drug's pharmacokinetic profile and clinical efficacy. This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to α-Hydroxymetoprolol, serving as a vital resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

α-Hydroxymetoprolol is formed via the hydroxylation of the α-carbon atom of the ethyl group on the phenoxy side chain of metoprolol. Its chemical structure is presented below:

Chemical Structure of α-Hydroxymetoprolol

A summary of the key chemical and physical properties of α-Hydroxymetoprolol is provided in the table below, facilitating easy reference and comparison.

PropertyValueReferences
IUPAC Name 1-[4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl]-2-methoxyethanol[1]
CAS Number 56392-16-6[2]
Molecular Formula C15H25NO4[1][2]
Molecular Weight 283.36 g/mol [1][2]
Appearance Solid[2]
Melting Point 68-74 °C
Solubility Soluble in DMSO[2]
LogP (calculated) 0.3[1]

Metabolic Pathway of Metoprolol to α-Hydroxymetoprolol

The biotransformation of metoprolol to α-Hydroxymetoprolol is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6, in the liver.[3][4][5] This metabolic pathway is a key factor influencing the inter-individual variability in metoprolol's plasma concentrations and clinical response.[6][7] While CYP2D6 is the principal enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent to the α-hydroxylation of metoprolol.[8][9]

The metabolic conversion is a critical step in the clearance of metoprolol, with α-hydroxylation accounting for approximately 10% of the metabolic routes.[3] The resulting metabolite, α-Hydroxymetoprolol, exhibits about one-tenth of the β-blocking activity of the parent drug.[3]

Below is a diagram illustrating the metabolic pathway from metoprolol to α-Hydroxymetoprolol.

Metoprolol_Metabolism cluster_enzymes Primary Metabolizing Enzymes Metoprolol Metoprolol a_Hydroxymetoprolol This compound Metoprolol->a_Hydroxymetoprolol a-hydroxylation Other_Metabolites Other Metabolites (O-desmethylmetoprolol, etc.) Metoprolol->Other_Metabolites O-demethylation, etc. CYP2D6 CYP2D6 (Major) Other_CYPs CYP3A4, CYP2B6, CYP2C9 (Minor)

Metabolic pathway of metoprolol to its major metabolite.

Experimental Protocols

The quantification of α-Hydroxymetoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The most widely accepted and robust analytical technique for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical experimental workflow for the analysis of α-Hydroxymetoprolol in a plasma sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample 1. Plasma Sample Collection Protein_Precipitation 2. Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation 5. Chromatographic Separation (e.g., C18 column) Supernatant_Transfer->LC_Separation MS_Detection 6. Mass Spectrometric Detection (MRM mode) LC_Separation->MS_Detection Quantification 7. Quantification (using internal standard) MS_Detection->Quantification Data_Reporting 8. Data Reporting Quantification->Data_Reporting

Typical workflow for this compound analysis.
Detailed Methodologies

1. Sample Preparation: Protein Precipitation [10][11]

  • Objective: To remove proteins from the biological matrix (e.g., plasma, serum) that can interfere with the analysis and damage the analytical column.

  • Protocol:

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard, e.g., deuterated α-Hydroxymetoprolol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To clean up and concentrate the analyte from complex matrices like urine.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the urine sample (pre-treated with β-glucuronidase/arylsulfatase if necessary to cleave conjugates) onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [12][13]

  • Objective: To separate α-Hydroxymetoprolol from other components in the sample and to quantify it with high sensitivity and selectivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • α-Hydroxymetoprolol: Precursor ion (Q1) m/z 284.2 → Product ion (Q3) m/z 116.1

      • Internal Standard (e.g., α-Hydroxymetoprolol-d7): Precursor ion (Q1) m/z 291.2 → Product ion (Q3) m/z 116.1

Conclusion

This technical guide provides a comprehensive overview of α-Hydroxymetoprolol, a key metabolite of metoprolol. The presented data on its chemical properties, metabolic pathways, and detailed analytical protocols are intended to support researchers, scientists, and drug development professionals in their ongoing work. A thorough understanding of α-Hydroxymetoprolol is essential for optimizing the therapeutic use of metoprolol, developing new drug entities, and conducting precise bioanalytical studies.

References

An In-depth Technical Guide to the Solubility and pKa of α-Hydroxymetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of α-Hydroxymetoprolol, a primary active metabolite of the widely prescribed β-blocker, metoprolol. Understanding the solubility and pKa of this metabolite is critical for comprehending its pharmacokinetic and pharmacodynamic profile, aiding in drug development and clinical research. This document presents quantitative data, detailed experimental protocols for its determination, and a visualization of its metabolic formation.

Core Physicochemical Data

The solubility and ionization constant (pKa) are fundamental parameters influencing a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for α-Hydroxymetoprolol.

Table 1: Solubility of α-Hydroxymetoprolol
ParameterValueSource
Water Solubility (Predicted)1.43 g/LALOGPS[1][2]
Water Solubility (Predicted)1.43 mg/mLALOGPS[2]
Qualitative SolubilitySlightly soluble in chloroform and methanol[3]
Qualitative SolubilitySoluble in DMSO[4]
Table 2: pKa Values of α-Hydroxymetoprolol
ParameterValueSource
Strongest Acidic pKa13.55ChemAxon[1][2]
Strongest Basic pKa9.67ChemAxon[1][2]

Metabolic Pathway of Metoprolol to α-Hydroxymetoprolol

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5][6][7][8] One of the major metabolic pathways is α-hydroxylation, which results in the formation of the pharmacologically active metabolite, α-Hydroxymetoprolol.[5][9] This pathway is stereoselective for the S-enantiomer of metoprolol.[5] α-Hydroxymetoprolol exhibits approximately one-tenth the β-blocking activity of its parent compound.[6]

Metoprolol_Metabolism Metoprolol Metoprolol a_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->a_Hydroxymetoprolol CYP2D6 (major) CYP3A4, CYP2B6, CYP2C9 (minor) α-hydroxylation (approx. 10%) Other_Metabolites Other Metabolites (O-demethylation, N-dealkylation) Metoprolol->Other_Metabolites CYP2D6 and others (approx. 75%)

Metabolic conversion of Metoprolol to α-Hydroxymetoprolol.

Experimental Protocols

Accurate determination of solubility and pKa values is essential for drug development. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10]

Objective: To determine the equilibrium solubility of α-Hydroxymetoprolol in a specific solvent system (e.g., water, phosphate-buffered saline).

Materials:

  • α-Hydroxymetoprolol (solid)

  • Solvent of interest

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of solid α-Hydroxymetoprolol to a flask containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the flasks to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample immediately using a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of α-Hydroxymetoprolol in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Shake_Flask_Workflow start Start add_excess Add excess α-Hydroxymetoprolol to solvent start->add_excess seal_flask Seal flask add_excess->seal_flask agitate Agitate at constant temperature (24-72 hours) seal_flask->agitate settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter supernatant sample->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end pKa_Titration_Logic dissolve Dissolve α-Hydroxymetoprolol in water with KCl titrate Incrementally add titrant (acid/base) dissolve->titrate measure_pH Record pH after each addition titrate->measure_pH measure_pH->titrate Repeat until past equivalence point plot_data Plot pH vs. Volume of Titrant measure_pH->plot_data analyze_curve Analyze titration curve plot_data->analyze_curve determine_pKa Determine pKa at half-equivalence point analyze_curve->determine_pKa

References

Methodological & Application

Application Note: Quantification of α-Hydroxymetoprolol in Human Plasma via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantification of α-Hydroxymetoprolol, a primary metabolite of metoprolol, in human plasma using High-Performance Liquid Chromatography (HPLC). The described methodologies are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. Its major active metabolite, α-Hydroxymetoprolol, contributes to the overall therapeutic effect. Accurate quantification of α-Hydroxymetoprolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines a robust and sensitive LC-MS/MS method for this purpose, including sample preparation, chromatographic conditions, and validation parameters.

Experimental Protocols

This section details the step-by-step procedure for the analysis of α-Hydroxymetoprolol in plasma.

1. Materials and Reagents

  • α-Hydroxymetoprolol reference standard

  • Metoprolol-d7 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-Hydroxymetoprolol and Metoprolol-d7 in methanol.

  • Working Standard Solutions: Serially dilute the α-Hydroxymetoprolol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions at desired concentrations for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Metoprolol-d7 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting α-Hydroxymetoprolol from plasma samples.[1][2]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the 100 ng/mL Metoprolol-d7 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is another common technique for sample clean-up.[3][4][5]

  • To 1 mL of plasma, add the internal standard.

  • Add a suitable extraction solvent such as a mixture of dichloromethane and diisopropyl ether (1:1, v/v).[3]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

4. HPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the quantification of α-Hydroxymetoprolol.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer API 4000 Triple Quadrupole or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions α-Hydroxymetoprolol: m/z 284.2 → 116.1Metoprolol-d7 (IS): m/z 275.2 → 133.2
Dwell Time 200 ms
Source Temperature 550°C

Data Presentation: Summary of Quantitative Data

The following table provides a summary of quantitative data from various published HPLC methods for α-Hydroxymetoprolol quantification in plasma, allowing for easy comparison of their performance characteristics.

Method ReferenceSample PreparationColumnMobile PhaseDetectionLinearity Range (ng/mL)LOQ (ng/mL)
LC-MS/MS[4] Liquid-Liquid Extraction (Ethyl acetate)Luna CNWater:Methanol with 0.1% Formic Acid (60:40, v/v)ESI-MS/MS2-5002
LC-MS/MS[3] Liquid-Liquid Extraction (Dichloromethane:Diisopropyl ether)Chiralpak ADNot specifiedLC-MS/MSNot specified0.1
HPLC-Fluorescence[5] Liquid-Liquid Extraction (Methylene chloride)Microparticulate silica gelNot specifiedFluorescenceNot specified12.5
HPLC-Fluorescence[6] Not specifiedAgilent XDB-C18ACN-H2O-0.1%TFAFluorescence2.5-3005.0 (plasma)
LC-Orbitrap MS[1] Protein Precipitation (Acetonitrile)Not specifiedGradientOrbitrap MS5.0-250 µg/L1.0 µg/L

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of α-Hydroxymetoprolol in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (Metoprolol-d7) plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation final_report Final Report concentration_calculation->final_report

Caption: Experimental workflow for α-Hydroxymetoprolol quantification.

logical_relationship Metoprolol Metoprolol Administration Absorption Absorption Metoprolol->Absorption Metabolism Hepatic Metabolism (CYP2D6) Absorption->Metabolism a_Hydroxymetoprolol α-Hydroxymetoprolol (Active Metabolite) Metabolism->a_Hydroxymetoprolol Plasma_Quantification Plasma Quantification (HPLC) a_Hydroxymetoprolol->Plasma_Quantification PK_Analysis Pharmacokinetic Analysis Plasma_Quantification->PK_Analysis

Caption: Logical relationship from drug administration to analysis.

References

Application Note: Quantitative Analysis of α-Hydroxymetoprolol in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to α-hydroxymetoprolol, which is an active metabolite.[1][2] The concentration of α-hydroxymetoprolol in biological fluids is an important indicator of metoprolol metabolism and can be influenced by genetic polymorphisms of CYP2D6.[1][3] Therefore, a robust and sensitive analytical method for the quantification of α-hydroxymetoprolol in human urine is crucial for pharmacokinetic studies and clinical monitoring.[1] This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of α-hydroxymetoprolol in human urine, providing a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive metabolism, with α-hydroxylation being a major pathway. This biotransformation is primarily catalyzed by the polymorphic enzyme CYP2D6.

Metoprolol Metoprolol aHydroxymetoprolol α-Hydroxymetoprolol (Active Metabolite) Metoprolol->aHydroxymetoprolol α-hydroxylation CYP2D6 CYP2D6 Enzyme CYP2D6->Metoprolol

Metabolic conversion of Metoprolol.

Materials and Methods

Reagents and Chemicals

  • α-Hydroxymetoprolol reference standard

  • Metoprolol-d7 (internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human urine (drug-free)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of α-hydroxymetoprolol from human urine.[4][5][6]

  • Thaw frozen human urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • To 200 µL of urine, add 750 µL of a precipitation solution consisting of water and acetonitrile (15:85, v/v) containing the internal standard (metoprolol-d7) at a concentration of 0.025 mg/L.[6]

  • Vortex the mixture for 5 seconds.[6]

  • Shake the mixture for 5 minutes at 1400 rpm.[6]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 250 µL of the mobile phase.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., Agilent XDB-C18, 150mm x 4.6mm, 5µm)[7]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid[2]
Flow Rate 0.8 mL/min[7]
Injection Volume 10 µL[6]
Column Temperature 40 °C[2]
Run Time Approximately 15 minutes[4][5]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Ionization Voltage 4 kV[2]
Sheath Gas Pressure 20 psi[2]
Auxiliary Gas Pressure 30 psi[2]
Capillary Temperature 330 °C[2]
MRM Transitions α-Hydroxymetoprolol: m/z 284.1 → 116.1[2], Metoprolol-d7 (IS): m/z 275.2 → 116.2 (indicative, requires optimization)

Experimental Workflow

The overall analytical process from sample receipt to data analysis is depicted in the following workflow diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing UrineSample Urine Sample Collection Spiking Spike with Internal Standard UrineSample->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of α-Hydroxymetoprolol Calibration->Quantification

LC-MS/MS analysis workflow.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of α-hydroxymetoprolol in human urine. The method was validated for linearity, sensitivity, accuracy, and precision.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the method, based on literature values for similar matrices.[3][4][5][7]

Parameterα-HydroxymetoprololReference(s)
Linearity Range 2 - 500 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1.0 - 2.5 ng/mL[4][5][7]
Accuracy 89.1 - 110%[3]
Precision (%CV) ≤ 13.2%[3]
Extraction Recovery > 86.91%[7]

Chromatography and Specificity

The chromatographic conditions provided good separation of α-hydroxymetoprolol from endogenous urine components. The use of MRM for detection ensured high specificity and selectivity, minimizing potential interferences.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of α-hydroxymetoprolol in human urine. The simple sample preparation procedure, coupled with the high sensitivity and selectivity of the LC-MS/MS technique, makes this method suitable for high-throughput analysis in clinical and research settings. The provided protocols and performance data can be readily adapted by laboratories for pharmacokinetic studies and therapeutic drug monitoring of metoprolol.

References

Application Note: Chiral Separation of α-Hydroxymetoprolol Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxymetoprolol is the major active metabolite of metoprolol, a widely used beta-blocker. Metoprolol is administered as a racemate, and its metabolism is stereoselective, leading to the formation of four stereoisomers of α-hydroxymetoprolol: (1'R, 2R)-, (1'R, 2S)-, (1'S, 2R)- and (1'S, 2S)-α-hydroxymetoprolol.[1] Due to the potential for different pharmacological and toxicological profiles of each stereoisomer, their effective separation and quantification are crucial in pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for this purpose. This document provides detailed application notes and protocols for the chiral separation of α-hydroxymetoprolol stereoisomers.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from various published HPLC methods for the chiral separation of α-hydroxymetoprolol stereoisomers, facilitating easy comparison of different analytical approaches.

Table 1: HPLC Methods for Chiral Separation of α-Hydroxymetoprolol Stereoisomers

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Chiralcel OD -Hexane:Ethanol:Diethylamine (88:12:0.2)--Fluorescence[2]
Chiralpak AD -Hexane:Ethanol:Isopropanol:Diethylamine (88:10.2:1.8:0.2)-24Fluorescence[3]
Chirobiotic T 250 x 4.6 mmAcetonitrile:Methanol:Methylene Chloride:Glacial Acetic Acid:Triethylamine (56:30:14:2:2, v/v)--Fluorescence (Ex: 225 nm, Em: 310 nm)[4]

Table 2: Chromatographic Parameters for α-Hydroxymetoprolol Stereoisomers

Chiral Stationary Phase (CSP)StereoisomerRetention Time (min)Resolution (Rs)Separation Factor (α)
Chirobiotic T IIB (diastereomer)7.3--
IIA (diastereomer)8.2--

Note: Quantitative data for Resolution (Rs) and Separation Factor (α) for all four stereoisomers of α-hydroxymetoprolol are not consistently reported in the cited literature. The Chiralcel OD phase has been noted to provide high separation and resolution for metoprolol and its other metabolites, while partially resolving the four stereoisomers of α-hydroxymetoprolol.[1]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of α-hydroxymetoprolol stereoisomers by HPLC, based on established protocols.

Sample Preparation

The choice of sample preparation method depends on the biological matrix.

a) Plasma Samples (Solid-Phase Extraction - SPE) [3]

  • Condition a C2 SPE cartridge with an appropriate solvent.

  • Load 1 mL of plasma onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes (including α-hydroxymetoprolol stereoisomers) with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b) Urine Samples (Liquid-Liquid Extraction - LLE) [3]

  • To 1 mL of urine, add an appropriate internal standard.

  • Add a suitable organic solvent (e.g., a mixture of dichloromethane and diisopropyl ether).

  • Vortex the mixture for several minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or mass spectrometric detector.

  • Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based CSPs like Chiralcel OD and Chiralpak AD, and macrocyclic glycopeptide-based CSPs like Chirobiotic T have shown success.

  • Mobile Phase: The mobile phase composition is critical for achieving chiral separation.

    • For Normal Phase mode (e.g., with Chiralcel OD or Chiralpak AD), a mixture of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol, and a basic additive like diethylamine is commonly used.[2][3]

    • For Polar Organic or Reversed-Phase modes (e.g., with Chirobiotic T), mixtures of acetonitrile, methanol, and other organic solvents with acidic and basic additives can be employed.[4]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 24 °C) is important for reproducible results.[3]

  • Detection:

    • Fluorescence Detection: A highly sensitive method for α-hydroxymetoprolol. Typical excitation and emission wavelengths are 225 nm and 310 nm, respectively.[4]

    • Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity, especially for complex biological matrices.[5]

Data Analysis
  • Integrate the peak areas of the four α-hydroxymetoprolol stereoisomers.

  • Calculate the concentration of each stereoisomer using a calibration curve prepared with known standards.

  • Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A baseline resolution is generally indicated by an Rs value ≥ 1.5.

  • Determine the separation factor (α) for adjacent enantiomeric pairs.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in developing a chiral HPLC method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Biological Matrix (Plasma/Urine) Biological Matrix (Plasma/Urine) Extraction Solid-Phase Extraction (Plasma) Liquid-Liquid Extraction (Urine) Biological Matrix (Plasma/Urine)->Extraction Evaporation & Reconstitution Evaporation to Dryness & Reconstitution in Mobile Phase Extraction->Evaporation & Reconstitution HPLC Injection HPLC Injection Evaporation & Reconstitution->HPLC Injection Chiral Separation Chiral Column (e.g., Chiralcel OD, Chiralpak AD, Chirobiotic T) HPLC Injection->Chiral Separation Detection Fluorescence or MS/MS Chiral Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak Integration & Quantification Peak Integration & Quantification Chromatogram->Peak Integration & Quantification Calculation of Rs and α Calculation of Rs and α Peak Integration & Quantification->Calculation of Rs and α G Start Start Analyte Information Define Analyte Properties (α-Hydroxymetoprolol: polar, basic) Start->Analyte Information CSP Selection Select Chiral Stationary Phase (CSP) (Polysaccharide or Macrocyclic Glycopeptide) Analyte Information->CSP Selection Mobile Phase Screening Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) CSP Selection->Mobile Phase Screening Separation Achieved? Separation Achieved? Mobile Phase Screening->Separation Achieved? Optimization Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) Method Validation Validate Method (Linearity, Precision, Accuracy) Optimization->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis Separation Achieved?->CSP Selection No Separation Achieved?->Optimization Yes

References

Application Note: Solid-Phase Extraction of α-Hydroxymetoprolol from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of α-Hydroxymetoprolol, a primary metabolite of metoprolol, from human serum samples. This method is optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

The described protocol employs a mixed-mode cation exchange SPE strategy to effectively remove endogenous serum components such as proteins, phospholipids, and salts, which can interfere with accurate quantification. The methodology ensures high recovery and reproducibility, which is critical for bioanalytical method validation.

Quantitative Data Summary

The following table summarizes the performance characteristics of methods for the analysis of α-Hydroxymetoprolol in human plasma or serum, compiled from various studies.

Parameterα-HydroxymetoprololMetoprololUnitsReference
Linear Range 2-5002-1000ng/mL[1]
1-1000.5-100ng/mL[2]
5.0-2505.0-250µg/L[3]
Lower Limit of Quantification (LLOQ) 22ng/mL[1]
1.00.5ng/mL[2]
1.02.0µg/L[3]
12.53ng/mL[4]
Accuracy 89.1-11089.1-110%[1]
90.2-11094.0-114%[2]
Precision (% CV) ≤ 13.2≤ 13.2%[1]
1.9-14.52.1-12.0%[2]
Absolute Recovery ≥ 95≥ 95%[2]

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of α-Hydroxymetoprolol from serum.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction serum_sample 1. Serum Sample Collection add_is 2. Add Internal Standard serum_sample->add_is acidify 3. Acidify Sample add_is->acidify centrifuge 4. Centrifuge acidify->centrifuge condition 5. Condition SPE Cartridge centrifuge->condition Supernatant equilibrate 6. Equilibrate SPE Cartridge condition->equilibrate load 7. Load Sample equilibrate->load wash1 8. Wash 1 (Remove Polar Interferences) load->wash1 wash2 9. Wash 2 (Remove Non-polar Interferences) wash1->wash2 elute 10. Elute Analyte wash2->elute dry_down 11. Evaporate to Dryness elute->dry_down Eluate reconstitute 12. Reconstitute dry_down->reconstitute analysis 13. LC-MS/MS or HPLC Analysis reconstitute->analysis

Caption: Workflow for α-Hydroxymetoprolol extraction from serum.

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the solid-phase extraction of α-Hydroxymetoprolol from human serum.

1. Materials and Reagents

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Human serum

  • α-Hydroxymetoprolol analytical standard

  • Metoprolol-d7 (or other suitable internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Ammonium hydroxide (reagent grade)

  • Water (deionized or HPLC grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2. Sample Pre-treatment

  • Thaw frozen human serum samples to room temperature.

  • Vortex the serum samples for 10-15 seconds to ensure homogeneity.

  • Pipette 500 µL of serum into a clean microcentrifuge tube.

  • Spike with an appropriate amount of internal standard solution (e.g., Metoprolol-d7).

  • Acidify the serum sample by adding 500 µL of 4% phosphoric acid in water.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

3. Solid-Phase Extraction (SPE)

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of water through the sorbent bed. Ensure the sorbent does not dry out before loading the sample.

  • Sample Loading: Load the pre-treated serum supernatant onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Drying: Dry the SPE cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution: Elute the α-Hydroxymetoprolol and internal standard by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

4. Post-Extraction Processing

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the chromatographic analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS or HPLC.

This protocol provides a starting point for the extraction of α-Hydroxymetoprolol from serum. Optimization of wash and elution solvent compositions and volumes may be necessary depending on the specific SPE cartridge and analytical instrumentation used.

References

Application Notes and Protocols: α-Hydroxymetoprolol as a CYP2D6 Phenotyping Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metoprolol, a widely prescribed beta-blocker, is predominantly metabolized by the highly polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] The primary metabolic pathway mediated by CYP2D6 is the α-hydroxylation of metoprolol to its active metabolite, α-hydroxymetoprolol.[1][2] The formation of α-hydroxymetoprolol is almost exclusively catalyzed by CYP2D6, making the ratio of metoprolol to α-hydroxymetoprolol in plasma or urine a reliable indicator of CYP2D6 enzymatic activity.[1][2] Consequently, α-hydroxymetoprolol serves as an effective in vivo probe for CYP2D6 phenotyping, which is crucial for personalizing drug therapy and for drug development studies.[1][2][3]

CYP2D6 genetic polymorphisms lead to distinct phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[4][5] These phenotypes correlate with varying levels of enzyme activity, which in turn affects the plasma concentrations of metoprolol and the formation of α-hydroxymetoprolol.[6][7] Phenotyping using metoprolol and α-hydroxymetoprolol allows for the classification of individuals into these categories, predicting their response to CYP2D6-metabolized drugs.

Data Presentation

The following tables summarize quantitative data from studies investigating the pharmacokinetics of metoprolol and α-hydroxymetoprolol in individuals with different CYP2D6 genotypes.

Table 1: Pharmacokinetic Parameters of Metoprolol and α-Hydroxymetoprolol in Healthy Korean Volunteers with Different CYP2D6*10 Alleles Following a Single 100 mg Oral Dose of Metoprolol Tartrate. [8]

CYP2D6 GenotypeParameterMetoprolol (Mean ± SD)α-Hydroxymetoprolol (Mean ± SD)
1/1 (n=6) AUC₀→∞ (ng·h/mL)443.7 ± 168.11232.0 ± 311.2
Cₘₐₓ (ng/mL)99.3 ± 40.2204.8 ± 57.1
t₁/₂ (h)2.7 ± 0.55.4 ± 1.5
1/10 (n=7) AUC₀→∞ (ng·h/mL)995.6 ± 321.41344.0 ± 288.1
Cₘₐₓ (ng/mL)183.4 ± 69.5185.3 ± 42.6
t₁/₂ (h)3.2 ± 1.36.0 ± 1.4
10/10 (n=5) AUC₀→∞ (ng·h/mL)2545.3 ± 632.0877.4 ± 103.4
Cₘₐₓ (ng/mL)350.1 ± 101.6102.1 ± 21.3
t₁/₂ (h)5.0 ± 1.110.5 ± 4.2

Table 2: Plasma Metoprolol Concentrations in Hypertensive Patients Based on CYP2D6 Phenotype. [7]

CYP2D6 PhenotypeNumber of PatientsPlasma Metoprolol Concentration (ng/mL, Mean ± SD)Fold Increase vs. EM
Extensive Metabolizers (EM) 16985 ± 681.0
Intermediate Metabolizers (IM) 101178 ± 1172.1
Poor Metabolizers (PM) 11391 ± 2114.6

Experimental Protocols

Protocol 1: In Vivo CYP2D6 Phenotyping using Metoprolol

This protocol outlines the procedure for determining an individual's CYP2D6 phenotype by measuring metoprolol and α-hydroxymetoprolol concentrations in plasma or urine.

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers or patients after obtaining informed consent.
  • Subjects should abstain from any medication known to inhibit or induce CYP2D6 for at least one week prior to the study.
  • Subjects should fast overnight before drug administration.

2. Drug Administration:

  • Administer a single oral dose of 50-100 mg metoprolol tartrate with water.[8]

3. Sample Collection:

  • Plasma: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours).[3][9]
  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
  • Urine: Collect urine over a specified period, typically 8 hours post-dose.[10] Measure the total volume and store an aliquot at -20°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive and specific analytical method for the simultaneous quantification of metoprolol and α-hydroxymetoprolol in plasma or urine. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[11][12]

5. Data Analysis and Phenotype Determination:

  • Calculate the metabolic ratio (MR) of metoprolol to α-hydroxymetoprolol.
  • Plasma MR: Can be calculated from the area under the plasma concentration-time curve (AUC) of metoprolol divided by the AUC of α-hydroxymetoprolol.
  • Urinary MR: Calculated as the molar concentration of metoprolol divided by the molar concentration of α-hydroxymetoprolol in the collected urine.[1][2]
  • Classify the subject's CYP2D6 phenotype based on the calculated MR. The cutoff values for different phenotypes may need to be established based on the study population.

Protocol 2: LC-MS/MS Method for Quantification of Metoprolol and α-Hydroxymetoprolol in Human Plasma

This protocol provides a general framework for the analytical quantification.

1. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of metoprolol, α-hydroxymetoprolol, and an appropriate internal standard (e.g., chlorpropamide) in a suitable solvent like methanol.[11]
  • Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of the analytes.

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add the internal standard.
  • Add a protein precipitation agent (e.g., acetonitrile or ethyl acetate) to precipitate plasma proteins.[11]
  • Vortex mix and then centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):
  • Use a suitable column (e.g., a C18 or a cyano column).[11]
  • Employ an isocratic or gradient mobile phase, for example, a mixture of water and methanol containing a small percentage of formic acid to improve ionization.[11]
  • Mass Spectrometry (MS/MS):
  • Utilize an electrospray ionization (ESI) source in the positive ion mode.[11]
  • Operate the mass spectrometer in the selected-reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for metoprolol, α-hydroxymetoprolol, and the internal standard for optimal selectivity and sensitivity.[11]

4. Method Validation:

  • Validate the analytical method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Metoprolol_Metabolism cluster_cyp2d6 Primary CYP2D6-mediated Pathways Metoprolol Metoprolol a_Hydroxymetoprolol α-Hydroxymetoprolol (Active Metabolite) Metoprolol->a_Hydroxymetoprolol CYP2D6 (α-hydroxylation) O_Demethylmetoprolol O-Demethylmetoprolol Metoprolol->O_Demethylmetoprolol CYP2D6 N_Dealkylation_Products N-Dealkylation Products Metoprolol->N_Dealkylation_Products Other CYPs Other_Metabolites Further Oxidation Products O_Demethylmetoprolol->Other_Metabolites

Experimental_Workflow cluster_study_prep Study Preparation cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Interpretation Subject_Recruitment Subject Recruitment & Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Subject_Recruitment->Inclusion_Exclusion Washout Washout Period for Concomitant Medications Inclusion_Exclusion->Washout Fasting Overnight Fasting Washout->Fasting Drug_Admin Oral Administration of Metoprolol Fasting->Drug_Admin Sample_Collection Plasma/Urine Sample Collection Drug_Admin->Sample_Collection Sample_Processing Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Quantification Quantification of Metoprolol & α-Hydroxymetoprolol LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis MR_Calculation Calculation of Metabolic Ratio PK_Analysis->MR_Calculation Phenotyping CYP2D6 Phenotype Assignment MR_Calculation->Phenotyping

Genotype_Phenotype_Relationship cluster_genotype CYP2D6 Genotype cluster_phenotype CYP2D6 Phenotype cluster_metabolism Metoprolol Metabolism UM_G Increased Function Alleles (e.g., 1/1xN, 1/2xN) UM_P Ultrarapid Metabolizer (UM) UM_G->UM_P NM_G Normal Function Alleles (e.g., 1/1, 1/2) NM_P Normal Metabolizer (NM) NM_G->NM_P IM_G Decreased Function Alleles (e.g., 1/10, 1/41) IM_P Intermediate Metabolizer (IM) IM_G->IM_P PM_G No Function Alleles (e.g., 4/4, 5/5) PM_P Poor Metabolizer (PM) PM_G->PM_P UM_M Rapid Metabolism Low Metoprolol / High α-Hydroxymetoprolol Ratio UM_P->UM_M NM_M Normal Metabolism Balanced Metoprolol / α-Hydroxymetoprolol Ratio NM_P->NM_M IM_M Reduced Metabolism Increased Metoprolol / α-Hydroxymetoprolol Ratio IM_P->IM_M PM_M Greatly Reduced/Absent Metabolism High Metoprolol / Low α-Hydroxymetoprolol Ratio PM_P->PM_M

References

Application Note: Quantitative Analysis of α-Hydroxymetoprolol in Human Dried Blood Spots by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of α-Hydroxymetoprolol, a primary metabolite of the widely prescribed beta-blocker metoprolol, from human dried blood spots (DBS). The method utilizes a simple and efficient extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This DBS-based method offers a minimally invasive alternative to traditional venous blood sampling, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Introduction

Metoprolol is a cardioselective β1-adrenergic blocking agent commonly used in the treatment of hypertension and other cardiovascular conditions. Its major active metabolite, α-Hydroxymetoprolol, contributes to the overall therapeutic effect. Monitoring the levels of both the parent drug and its metabolites is crucial for optimizing dosage and ensuring patient adherence.[1][2] Dried blood spot (DBS) sampling has emerged as a valuable technique in clinical and pharmaceutical analysis due to its numerous advantages, including reduced sample volume, ease of collection, and stability of analytes.[4][5][6] This application note presents a complete workflow for the extraction and quantification of α-Hydroxymetoprolol from DBS samples using LC-MS/MS.

Experimental Workflow

workflow cluster_sample_collection Sample Collection & Spotting cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Blood_Collection Finger Prick Blood Collection DBS_Card Spotting onto DBS Card Blood_Collection->DBS_Card Drying Drying of DBS Card DBS_Card->Drying Punching Punching 3 mm Disc Drying->Punching Extraction Extraction with Methanol containing Internal Standard Centrifugation Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Reconstitution Reconstitution in Mobile Phase Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for α-Hydroxymetoprolol analysis in DBS.

Materials and Reagents

  • α-Hydroxymetoprolol reference standard

  • α-Hydroxymetoprolol-d7 (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Human whole blood (for calibration standards and quality controls)

  • Whatman 903 Protein Saver Cards or equivalent

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Phenomenex Luna C18 (or equivalent)

Protocols

Preparation of Calibration Standards and Quality Controls
  • Prepare a stock solution of α-Hydroxymetoprolol in methanol.

  • Perform serial dilutions to prepare working solutions for calibration standards (CS) and quality controls (QC).

  • Spike human whole blood with the working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Dried Blood Spot Sample Preparation
  • From the center of the dried blood spot, punch a 3 mm disc into a clean 1.5 mL microcentrifuge tube.[7]

  • Add 100 µL of the internal standard working solution (α-Hydroxymetoprolol-d7 in methanol).

  • Vortex for 1 minute to facilitate extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 100 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Gradient Isocratic or Gradient (to be optimized for separation)

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition α-Hydroxymetoprolol: m/z 284.2 → 116.1 (example)
MRM Transition (IS) α-Hydroxymetoprolol-d7: m/z 291.2 → 123.1 (example)
Ion Source Temp. 500°C
Collision Energy To be optimized for specific instrument

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, recovery, and stability. The results are summarized in the tables below. The validation was performed in accordance with established guidelines for bioanalytical method validation.[8][9]

Table 1: Calibration Curve Linearity

AnalyteLinear Range (ng/mL)
α-Hydroxymetoprolol2.05 - 4200> 0.995

Data derived from a representative study on metoprolol and its metabolites in plasma, adapted for DBS context.[10]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ2.05< 15< 1585 - 115
LQC5< 15< 1585 - 115
MQC200< 15< 1585 - 115
HQC3500< 15< 1585 - 115

Acceptance criteria based on FDA/EMA guidelines.[8][11] LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
α-Hydroxymetoprolol> 85< 15

Matrix effect is evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

Table 4: Stability

ConditionDurationStability (% of initial concentration)
Bench-top (Room Temperature) 4 hours90 - 110
Autosampler (4°C) 24 hours90 - 110
Freeze-Thaw (3 cycles, -20°C to RT) 3 cycles90 - 110
Long-term (-20°C) 30 days90 - 110

Analyte stability in DBS is a critical parameter, and studies have shown good stability for many small molecules when stored with desiccant.[5][12][13]

Signaling Pathway (Metabolism of Metoprolol)

metabolism Metoprolol Metoprolol a_Hydroxymetoprolol α-Hydroxymetoprolol (Active Metabolite) Metoprolol->a_Hydroxymetoprolol Hydroxylation O_Desmethylmetoprolol O-Desmethylmetoprolol (Inactive Metabolite) Metoprolol->O_Desmethylmetoprolol O-demethylation CYP2D6 CYP2D6 Enzyme CYP2D6->Metoprolol

Caption: Simplified metabolic pathway of Metoprolol.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of α-Hydroxymetoprolol in human dried blood spots using LC-MS/MS. The method is suitable for therapeutic drug monitoring and pharmacokinetic studies, offering the benefits of minimally invasive sampling and simplified logistics.[14][15][16] The presented workflow, from sample collection to data analysis, along with the validation summary, demonstrates the robustness of this approach for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Identification of α-Hydroxymetoprolol using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxymetoprolol is the primary active metabolite of metoprolol, a widely prescribed beta-blocker. The accurate identification and quantification of this metabolite are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a sensitive and selective method for the analysis of α-Hydroxymetoprolol in various biological matrices. This document provides detailed application notes and protocols for the identification and quantification of α-Hydroxymetoprolol using LC-HRMS.

Experimental Protocols

Several methods have been validated for the determination of metoprolol and its metabolites. The following protocols are based on established methodologies and can be adapted based on specific laboratory instrumentation and requirements.

Protocol 1: LC-Orbitrap MS Method for Quantification in Human Serum

This protocol is adapted from a validated method for the quantitative determination of metoprolol and α-hydroxymetoprolol in human serum using an LC system with an Exactive® Orbitrap mass spectrometer.[1][2][3]

1. Sample Preparation (Protein Precipitation) [1][3]

  • To 200 µL of serum sample, add 750 µL of a precipitation solution consisting of water:acetonitrile (15:85, v/v) containing an internal standard (e.g., metoprolol-d7).[1][3]

  • Vortex the mixture for 5 seconds.

  • Shake the mixture for 5 minutes at 1400 rpm.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS analysis.

2. Liquid Chromatography [1]

  • LC System: A suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., Agilent HC-C18, 4.6 × 250 mm, 5 µm) is a suitable choice.[4][5]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[4][5][6]

  • Column Temperature: Maintained at a constant temperature, for instance, 40 °C.[7]

  • Injection Volume: Typically 5-20 µL.

  • Total Run Time: Approximately 8.5 to 15 minutes.[1][4][5]

3. High-Resolution Mass Spectrometry [1]

  • Mass Spectrometer: An Orbitrap-based mass spectrometer (e.g., Thermo Scientific Exactive®).[1][2][3]

  • Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.[7]

  • Scan Mode: Full scan mode for accurate mass measurement.

  • Mass Resolution: Set to a high resolution (e.g., >50,000 FWHM) to ensure mass accuracy.

  • Data Acquisition: Monitor for the protonated molecules [M+H]⁺ of α-Hydroxymetoprolol (m/z 284.1856), metoprolol (m/z 268.1907), and the internal standard (e.g., metoprolol-d7, m/z 275.2455).[1]

Protocol 2: LC-MS/MS Method for Simultaneous Determination in Rat Plasma

This protocol is based on a method for the simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in rat plasma using a triple-quadrupole mass spectrometer.[4][5]

1. Sample Preparation (Protein Precipitation) [4][5]

  • Precipitate plasma proteins using a suitable organic solvent such as methanol or acetonitrile.[5]

2. Liquid Chromatography [4][5]

  • LC System: A standard HPLC or UHPLC system.

  • Column: Agilent HC-C18 column (4.6 × 250 mm, 5 µm).[4][5]

  • Mobile Phase: Gradient elution with water and methanol.[5]

  • Flow Rate: 1.0 mL/min, with a post-column split to deliver 0.2 mL/min to the mass spectrometer.[4][5]

  • Total Run Time: 8.5 minutes.[4][5]

3. Tandem Mass Spectrometry (MS/MS) [4][5]

  • Mass Spectrometer: A triple-quadrupole mass spectrometer.[4][5]

  • Ionization Source: Electrospray ionization (ESI) in positive ionization mode.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for α-Hydroxymetoprolol, metoprolol, and the internal standard should be optimized. For metoprolol, a common transition is m/z 268.1 → m/z 116.2.[7]

Data Presentation

The following tables summarize quantitative data from validated methods for the analysis of α-Hydroxymetoprolol.

Table 1: LC-Orbitrap MS Method Performance in Human Serum [1]

AnalyteLinear Range (µg/L)Lower Limit of Quantitation (LLOQ) (µg/L)
Metoprolol5.0 - 2502.0
α-Hydroxymetoprolol5.0 - 2501.0

Table 2: LC-MS/MS Method Performance in Rat Plasma [4]

AnalyteLinear Range (ng/mL)
Metoprolol (MET)3.42 - 7000
α-Hydroxymetoprolol (HMT)2.05 - 4200
O-desmethylmetoprolol (DMT)1.95 - 4000

Table 3: LC-MS/MS Method Performance in Human Plasma [6]

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Precision (CV%)Accuracy (%)
Metoprolol2 - 10002≤ 13.289.1 - 110
α-Hydroxymetoprolol2 - 5002≤ 13.289.1 - 110
O-desmethylmetoprolol2 - 5002≤ 13.289.1 - 110

Table 4: High-Resolution Mass Spectrometry Data [1]

CompoundChemical Formula[M+H]⁺ (m/z)
MetoprololC15H25NO3268.1907
α-HydroxymetoprololC15H25NO4284.1856
Metoprolol-d7 (Internal Standard)C15H18D7NO3275.2455

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of metoprolol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis serum_sample Serum Sample (200 µL) add_precipitation Add Precipitation Solution (750 µL Water:ACN with IS) serum_sample->add_precipitation vortex Vortex (5s) add_precipitation->vortex shake Shake (5 min) vortex->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (C18 Column) supernatant->lc_separation ms_detection HRMS Detection (Orbitrap, Full Scan) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result result data_analysis->result Identification and Quantification

Caption: Experimental workflow for α-Hydroxymetoprolol identification.

metabolic_pathway metoprolol Metoprolol cyp2d6 CYP2D6 (Primary Enzyme) metoprolol->cyp2d6 alpha_hydroxy α-Hydroxymetoprolol (Active Metabolite) cyp2d6->alpha_hydroxy o_desmethyl O-Desmethylmetoprolol cyp2d6->o_desmethyl other Other Metabolites cyp2d6->other

Caption: Metabolic pathway of Metoprolol.

References

fluorescence detection method for a-Hydroxymetoprolol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An advanced and sensitive high-performance liquid chromatography (HPLC) method utilizing fluorescence detection for the quantification of a-Hydroxymetoprolol is detailed in these application notes. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and analysis, providing a comprehensive guide from sample preparation to data interpretation. This compound is the major active metabolite of Metoprolol, a widely used beta-blocker, and its accurate measurement in biological matrices is crucial for pharmacokinetic and metabolic studies.

Chromatographic Conditions

A summary of various validated HPLC methods for the determination of this compound is presented below. These methods showcase different columns and mobile phases, offering flexibility based on available resources and specific analytical requirements.

Table 1: HPLC Systems and Mobile Phases

Column TypeDimensionsMobile Phase CompositionFlow Rate (mL/min)Reference
Chirobiotic T250 x 4.6 mmAcetonitrile:Methanol:Methylene chloride:Glacial acetic acid:Triethylamine (56:30:14:2:2, v/v)Not Specified[1]
Agilent XDB-C18150 x 4.6 mm, 5 µmAcetonitrile:Water with 0.1% TFA0.8[2]
CHIRALCEL OD-RHNot Specified0.2% Diethylamine in water and Acetonitrile (gradient)Not Specified[3]
SupercosilTM LC-1815 cm x 3 mm, 5 µmAcetonitrile:Methanol:Water:Triethylamine (15:5:80:0.1, pH 3.0)0.7[4]

Fluorescence Detection Parameters

The intrinsic fluorescence of this compound allows for highly sensitive and selective detection. The optimal excitation and emission wavelengths from various studies are summarized below.

Table 2: Fluorescence Detector Settings

Excitation Wavelength (nm)Emission Wavelength (nm)Reference
225310[1]
216312[2]
230300[4]

Method Validation Parameters

The performance of the HPLC-fluorescence method for this compound has been rigorously validated across several studies. Key validation parameters are presented to demonstrate the reliability and robustness of the method.

Table 3: Method Validation Summary

ParameterValueReference
Linearity Range 1 - 100 ng/mL[1]
2.5 - 300 ng/mL[2]
25 - 500 ng/mL[4]
Limit of Quantification (LOQ) 1.0 ng/mL[1]
2.5 ng/mL (in urine)[2]
5.0 ng/mL (in plasma)[2]
25 ng/mL[4]
Accuracy (Intra-run) 90.2% - 110%[1]
Precision (Intra-run) 1.9% - 14.5%[1]
Recovery ≥ 95%[1]
> 86.91%[2]
98.2% - 103.0%[4]

Experimental Protocols

A detailed protocol for the analysis of this compound in human plasma is provided below. This protocol is a synthesis of best practices from the cited literature.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1 to 100 ng/mL).

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., atenolol or nadolol) at a concentration of 1 mg/mL in methanol.[1][4] A working IS solution is then prepared by diluting the stock solution with the mobile phase to a final concentration of, for example, 50 ng/mL.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a commonly used technique for extracting this compound from biological matrices, offering high recovery and clean extracts.[1]

  • Conditioning: Condition a C2 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Loading: To 1 mL of plasma sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

HPLC Analysis
  • System Setup: Equilibrate the HPLC system with the chosen mobile phase (e.g., Acetonitrile:Water with 0.1% TFA) at a flow rate of 0.8 mL/min until a stable baseline is achieved.[2]

  • Injection: Inject 20 µL of the reconstituted sample or standard solution into the HPLC system.

  • Data Acquisition: Monitor the column effluent using a fluorescence detector set to the optimal excitation and emission wavelengths (e.g., Ex: 216 nm, Em: 312 nm).[2]

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Visualizations

To further clarify the experimental process and the logic of method validation, the following diagrams are provided.

experimental_workflow cluster_extraction Solid-Phase Extraction cluster_analysis HPLC Analysis Stock Stock Solution Preparation Working Working Standard Preparation Stock->Working Inject Injection into HPLC System Working->Inject Sample Plasma Sample Collection Spike Spiking with Internal Standard Sample->Spike Load Sample Loading Spike->Load Condition Cartridge Conditioning Condition->Load Wash Washing Load->Wash Elute Elution Wash->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Reconstitute->Inject Detect Fluorescence Detection Inject->Detect Data Data Acquisition & Processing Detect->Data

Caption: Experimental workflow for this compound analysis.

validation_pathway cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification Validation->LOQ LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

References

Application Notes and Protocols for the Bioanalytical Method Development of a-Hydroxymetoprolol in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

a-Hydroxymetoprolol is the major pharmacologically active metabolite of metoprolol, a widely prescribed beta-blocker. The formation of this compound is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme[1][2][3][4]. Consequently, quantifying its concentration in biological matrices is crucial during preclinical studies to understand the pharmacokinetic profile, assess metabolic stability, and evaluate potential drug-drug interactions of metoprolol.

These application notes provide a detailed protocol for a robust and reliable bioanalytical method for the quantification of this compound in preclinical plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is developed and validated based on the principles outlined in the FDA and ICH guidelines for bioanalytical method validation[5][6][7][8].

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive metabolism in the liver, with O-demethylation and a-hydroxylation being the principal pathways[1][2][9]. The a-hydroxylation pathway, leading to the formation of this compound, is of particular interest due to the pharmacological activity of the metabolite[2][9].

Metoprolol Metabolism Metoprolol Metoprolol aHydroxymetoprolol This compound (Active Metabolite) Metoprolol->aHydroxymetoprolol CYP2D6 (Primary) a-hydroxylation OtherMetabolites Other Metabolites (e.g., O-demethylmetoprolol) Metoprolol->OtherMetabolites CYP2D6, CYP3A4, etc.

Figure 1: Metabolic pathway of Metoprolol to this compound.

Experimental Protocols

This section details the materials and procedures for the quantification of this compound in preclinical plasma samples.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d7 (internal standard, IS) (≥98% purity)

  • Metoprolol reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Control plasma (from the specific preclinical species, e.g., rat, mouse) with appropriate anticoagulant (e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Preparation of Standard and Quality Control (QC) Samples

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

Working Standard Solutions: Perform serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

Calibration Curve (CC) and Quality Control (QC) Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the CC and QC samples. A typical calibration curve range for preclinical studies is 1 - 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Sample Preparation

The protein precipitation method is a simple and efficient technique for extracting this compound from plasma samples[10][11][12].

  • To 50 µL of plasma sample (CC, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d7).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 284.2 → 116.1

    • This compound-d7 (IS): m/z 291.2 → 123.1

  • Source Parameters: Optimize for the specific instrument used.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 2: Experimental workflow for the bioanalysis of this compound.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines to ensure its reliability for preclinical sample analysis[5][7][8][13]. The validation should assess the following parameters:

  • Selectivity and Specificity

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Stability (short-term, long-term, freeze-thaw, and post-preparative)

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration ModelLinear
Weighting1/x²
Concentration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1≤ 15± 15%≤ 15± 15%
LQC3≤ 10± 10%≤ 10± 10%
MQC100≤ 10± 10%≤ 10± 10%
HQC800≤ 10± 10%≤ 10± 10%

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC80085 - 11585 - 115

Table 4: Stability

Stability ConditionDurationTemperature% Change from Nominal
Short-term (Bench-top)4 hoursRoom Temperature± 15%
Long-term30 days-80°C± 15%
Freeze-Thaw3 cycles-80°C to RT± 15%
Post-preparative24 hours4°C± 15%

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical method for the quantification of this compound in preclinical plasma samples. The described LC-MS/MS method is sensitive, specific, and reliable, making it suitable for supporting preclinical pharmacokinetic and toxicokinetic studies of metoprolol. Adherence to the described validation procedures will ensure the generation of high-quality data to support regulatory submissions.

References

Troubleshooting & Optimization

overcoming matrix effects in a-Hydroxymetoprolol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of α-Hydroxymetoprolol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of α-Hydroxymetoprolol?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma or urine.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[2][3] In bioanalysis of α-Hydroxymetoprolol, endogenous materials like phospholipids, salts, and proteins in plasma can co-extract with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.[4][5] Because electrospray ionization (ESI), a common technique for this analysis, is particularly susceptible to these effects, managing them is critical for developing a robust and validated bioanalytical method.[1]

Q2: How can I detect and quantify matrix effects in my α-Hydroxymetoprolol assay?

A: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression or enhancement occurs.[4][6] A standard solution of α-Hydroxymetoprolol is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected into the LC system. Any deviation from the stable baseline signal indicates the presence of matrix effects at that specific retention time.[4]

  • Post-Extraction Spike Analysis: This is a quantitative assessment.[6] The response of an analyte spiked into a blank matrix after extraction is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix effect is calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for α-Hydroxymetoprolol in plasma?

A: The goal of sample preparation is to remove interfering endogenous components from the biological matrix.[4][5] The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing phospholipids and other interferences, resulting in cleaner extracts and reduced matrix effects compared to other methods. Mixed-mode cation-exchange cartridges (e.g., Oasis MCX) are particularly effective for extracting basic compounds like metoprolol and its metabolites.[7]

  • Liquid-Liquid Extraction (LLE): LLE is also highly effective at producing clean samples.[8] Solvents like ethyl acetate or a combination of diethylether and dichloromethane have been successfully used to extract metoprolol and α-Hydroxymetoprolol from plasma.[8][9]

  • Protein Precipitation (PPT): While being the simplest and fastest method, PPT is often the least effective at removing matrix components, particularly phospholipids, and can lead to more significant ion suppression. Acetonitrile or methanol are common precipitation agents.[10][11]

Q4: How can chromatographic conditions be optimized to reduce matrix effects?

A: Chromatographic optimization is a powerful strategy to separate α-Hydroxymetoprolol from co-eluting matrix interferences.[12] Key approaches include:

  • Gradient Elution: Using a gradient mobile phase can help resolve the analyte peak from early-eluting, highly polar interferences (like salts) and late-eluting, non-polar interferences (like phospholipids).[5]

  • Column Chemistry: Employing different column chemistries (e.g., C18, CN) can alter selectivity and improve separation from interfering components.[9][13]

  • Flow Rate and Column Dimensions: Using microflow LC or smaller particle size columns can enhance peak resolution and separation efficiency.[12]

  • Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the initial and final stages of the run, preventing highly polar or non-polar matrix components from entering the mass spectrometer source.

Q5: What is the role of an internal standard (IS) in addressing matrix effects?

A: An internal standard is crucial for correcting signal variability, including that caused by matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., α-Hydroxymetoprolol-d7). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[14] By calculating the peak area ratio of the analyte to the IS, the variability is normalized, leading to more accurate and precise quantification.[14] If a SIL-IS is unavailable, a structural analog that elutes very close to the analyte may be used, but it may not compensate for matrix effects as effectively.[14]

Troubleshooting Guides

Problem: I am observing poor sensitivity and a low signal-to-noise ratio for α-Hydroxymetoprolol.
Potential Cause Recommended Solution
Significant Ion Suppression The analyte may be co-eluting with a highly suppressive matrix component (e.g., phospholipids). Use the post-column infusion technique to identify the suppression zone and adjust the chromatography to move the analyte peak away from this region.
Inadequate Sample Cleanup The current sample preparation method may not be sufficiently removing interferences. If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to obtain a cleaner sample.[12]
Suboptimal Ionization The mobile phase composition or pH may not be ideal for the ionization of α-Hydroxymetoprolol. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[8][9]
Contaminated MS Source Buildup of non-volatile matrix components can contaminate the ion source, leading to reduced sensitivity.[12] Perform routine cleaning and maintenance of the ion source and mass spectrometer interface.
Problem: My results show high variability (%RSD > 15%) in replicate injections of the same sample.
Potential Cause Recommended Solution
Inconsistent Matrix Effects The matrix effect is varying between injections, which can happen with less robust sample preparation methods.[5] Implement a more effective sample cleanup technique like SPE. Also, ensure the use of a suitable internal standard, preferably a stable isotope-labeled one, to correct for this variability.[14]
Poor Chromatographic Peak Shape Tailing or broad peaks can lead to inconsistent integration and high variability. Optimize the mobile phase, gradient slope, or try a different analytical column to improve peak shape.
Sample Instability α-Hydroxymetoprolol may be degrading in the processed sample in the autosampler. Perform autosampler stability tests to ensure the analyte is stable for the duration of the analytical run.[8][9]
Problem: I am seeing significant differences in accuracy and precision when analyzing different lots of plasma.
Potential Cause Recommended Solution
Lot-to-Lot Matrix Variability Different sources of biological matrix can have varying compositions of endogenous materials, leading to different degrees of matrix effects.[4] It is crucial to evaluate the method using multiple lots of blank plasma during validation to ensure its robustness.[10]
Presence of Metabolites or Co-administered Drugs Different patient samples may contain varying levels of other metabolites or drugs that could interfere with the analysis. Assess the method's selectivity by analyzing blank plasma spiked with potentially interfering compounds.
Calibration Strategy Calibrating with standards prepared in solvent instead of the matrix can lead to inaccurate results. Use a matrix-matched calibration curve, where standards are prepared in the same blank biological matrix as the samples, to compensate for consistent matrix effects.[6]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from various sample preparation methods used for metoprolol and its metabolites.

Method Analyte Sample Type Extraction Recovery (%) Matrix Effect (%) LLOQ (ng/mL) Reference
Protein PrecipitationMetoprololHuman Plasma99.0 - 107.5Not explicitly stated, but method was validated2.31[10]
Liquid-Liquid Extractionα-HydroxymetoprololHuman Plasma>89.1 (as accuracy)No relevant effect observed2[9]
Solid-Phase ExtractionMetoprololHuman PlasmaNot specifiedNot specified5.0 (as ng/L)[11][15]
Protein Precipitationα-HydroxymetoprololRat Plasma>85.391.2 - 103.52.05[13]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a method for the analysis of metoprolol and its metabolites in human and rat plasma.[10][13]

  • Sample Preparation: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.

  • Precipitation: Add 300 µL of methanol (or acetonitrile) to the plasma mixture.

  • Vortexing: Vortex the tube for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 6000 rpm) for 5 minutes at 4°C.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[10]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the simultaneous determination of metoprolol and its metabolites in human plasma.[9]

  • Sample Preparation: To a 50 µL aliquot of plasma, add the internal standard.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Vortexing: Vortex the mixture for 5-10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure using a mixed-mode cation exchange cartridge, effective for α-Hydroxymetoprolol.[7][16]

  • Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pre-treat 50 µL of plasma by adding 50 µL of 4% phosphoric acid.[16] Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.[16] Follow with a wash of 1 mL of methanol to remove non-polar interferences.[16]

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Cleaner Extract Reduces Matrix Effect Inject Inject Sample Evap->Inject LC LC Separation (Optimized Gradient) Inject->LC MS MS/MS Detection (Positive ESI) LC->MS Separates Analyte from Interferences Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Matrix-Matched) Integrate->Calibrate Quantify Quantification (Analyte/IS Ratio) Calibrate->Quantify Corrects for Signal Variability

Caption: Experimental workflow for α-Hydroxymetoprolol analysis.

Troubleshooting Problem Issue Identified: Poor Accuracy, Precision, or Sensitivity CheckCleanup Is Sample Cleanup Sufficient? (e.g., PPT) Problem->CheckCleanup CheckChroma Is Analyte Co-eluting with Suppression Zone? Problem->CheckChroma CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Problem->CheckIS ImproveCleanup Action: Implement SPE or LLE CheckCleanup->ImproveCleanup No Revalidate Re-evaluate Method Performance CheckCleanup->Revalidate Yes ModifyChroma Action: Adjust Gradient or Change Column CheckChroma->ModifyChroma Yes CheckChroma->Revalidate No ImplementIS Action: Incorporate SIL-IS CheckIS->ImplementIS No CheckIS->Revalidate Yes ImproveCleanup->Revalidate ModifyChroma->Revalidate ImplementIS->Revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

resolving co-eluting peaks in a-Hydroxymetoprolol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of a-Hydroxymetoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is co-eluting with its parent drug, metoprolol. How can I resolve them?

A1: Co-elution of this compound with metoprolol is a common challenge due to their structural similarity. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition: Modifying the organic modifier ratio (e.g., acetonitrile or methanol) in your mobile phase can alter selectivity. A systematic approach, such as running a gradient elution or a series of isocratic runs with varying solvent strengths, is recommended.

  • Adjust Mobile Phase pH: The ionization state of both this compound and metoprolol can significantly impact their retention on a reversed-phase column. Adjusting the pH of the aqueous portion of your mobile phase can lead to substantial changes in selectivity and resolution.[1][2][3][4] For basic compounds like these, working at a pH at least 2 units away from their pKa can provide more robust and reproducible separations.[1][2]

  • Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry is a powerful solution.[5] For instance, if you are using a standard C18 column, consider a column with a different bonded phase, such as a phenyl-hexyl or a cyano (CN) column, which can offer different selectivity.[6]

  • Temperature Adjustment: Column temperature affects both viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions.[5] Experimenting with different column temperatures (e.g., in 5 °C increments) can sometimes improve resolution between closely eluting peaks.[5]

Q2: I am observing peak tailing or broad peaks for this compound. What are the likely causes and solutions?

A2: Peak tailing or broadening can compromise resolution and quantification. Here are common causes and their remedies:

  • Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with basic analytes like this compound, leading to peak tailing.

    • Solution: Use a low-pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[6][7] Alternatively, use an end-capped column or a column specifically designed for the analysis of basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your detector settings or using a more sensitive detector like a mass spectrometer.

  • Extra-Column Volume: Excessive tubing length or a large-volume flow cell can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Use a low-volume flow cell if available.

Q3: How can I separate the stereoisomers of this compound?

A3: this compound has four stereoisomers which are often difficult to separate. Chiral chromatography is typically required for their resolution.

  • Chiral Stationary Phases (CSPs): The most effective approach is to use a chiral column. Several CSPs have been successfully used for the separation of this compound stereoisomers.[8][9][10][11]

    • Cellulose-based CSPs: Columns like Chiralcel OD, containing cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated the ability to separate the four stereoisomers.[8][9][10]

    • Macrocyclic Glycopeptide CSPs: Chirobiotic T columns have also been reported to provide direct separation of the enantiomers of metoprolol and diastereoisomers of this compound.[12]

  • Mobile Phase for Chiral Separations: The mobile phase composition is critical for achieving enantioselectivity. It often consists of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). Small amounts of additives, such as diethylamine or trifluoroacetic acid, may be required to improve peak shape and resolution.

Experimental Protocols and Data

Protocol 1: Chiral Separation of this compound Stereoisomers

This protocol is based on methodologies that have successfully resolved the stereoisomers of this compound.

  • High-Performance Liquid Chromatography (HPLC) System: An HPLC system equipped with a UV or fluorescence detector is required.

  • Chiral Column: A Chiralcel OD column (or equivalent cellulose-based CSP) is recommended for this separation.[8][9][10]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine. The exact ratio may require optimization, but a starting point could be 80:20:0.1 (v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: Set the flow rate to 1.0 mL/min. Note that column efficiency can be flow-rate dependent.[8]

    • Temperature: Maintain the column at a constant temperature, for example, 25 °C. Enantioselectivity can be influenced by temperature.[8]

    • Detection: If using a fluorescence detector, set the excitation wavelength to 225 nm and the emission wavelength to 310 nm for sensitive detection of metoprolol and its metabolites.[12]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection.

  • Injection: Inject an appropriate volume of the sample onto the column.

Quantitative Data: Comparison of Chromatographic Conditions

The following table summarizes different chromatographic conditions reported for the analysis of this compound, which can serve as a starting point for method development.

ParameterMethod A: Chiral SeparationMethod B: Achiral (Reversed-Phase)
Column Chirobiotic T (250 x 4.6 mm)[12]Luna CN (size not specified)[6]
Mobile Phase Acetonitrile-methanol-methylene chloride-glacial acetic acid-triethylamine (56:30:14:2:2, v/v)[12]Water and methanol with 0.1% formic acid (60:40, v/v)[6]
Flow Rate Not specified0.3 mL/min[6]
Detection Fluorescence (Ex: 225 nm, Em: 310 nm)[12]Tandem Mass Spectrometry (MS/MS)[6]
Analytes Separated Enantiomers of metoprolol and diastereoisomers of this compound[12]Metoprolol, this compound, and O-desmethylmetoprolol[6]
Run Time ~10 minutes[12][13]3.0 minutes[6]

Visual Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting co-eluting peaks in the chromatography of this compound.

TroubleshootingWorkflow start_node Start: Co-eluting Peaks Observed decision_node1 Is the column a chiral column? start_node->decision_node1 Initial Assessment decision_node decision_node process_node process_node end_node Resolution Achieved end_fail_node Further Method Development Required (e.g., 2D-LC, Different Technique) process_node_chiral Optimize Chiral Method: 1. Adjust mobile phase modifier ratio 2. Change temperature 3. Vary additive concentration decision_node1->process_node_chiral Yes process_node_achiral Optimize Achiral Method: 1. Modify organic solvent ratio 2. Adjust mobile phase pH 3. Run a gradient decision_node1->process_node_achiral No decision_node2_chiral Resolution Improved? process_node_chiral->decision_node2_chiral decision_node2_achiral Resolution Improved? process_node_achiral->decision_node2_achiral decision_node2_chiral->end_node Yes process_node_change_csp Change Chiral Stationary Phase (e.g., different chiral selector) decision_node2_chiral->process_node_change_csp No decision_node2_achiral->end_node Yes process_node_change_col Change Stationary Phase Chemistry (e.g., C18 to Phenyl-Hexyl or CN) decision_node2_achiral->process_node_change_col No decision_node3_chiral Resolution Improved? process_node_change_csp->decision_node3_chiral decision_node3_achiral Resolution Improved? process_node_change_col->decision_node3_achiral decision_node3_chiral->end_node Yes decision_node3_chiral->end_fail_node No decision_node3_achiral->end_node Yes decision_node3_achiral->end_fail_node No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

This guide provides a starting point for addressing common chromatographic challenges in the analysis of this compound. For more complex issues, further method development and consultation of the scientific literature are recommended.

References

Technical Support Center: Chiral Separation of α-Hydroxymetoprolol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of α-hydroxymetoprolol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of α-hydroxymetoprolol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of α-hydroxymetoprolol and why is their separation challenging?

A1: Metoprolol has one chiral center, existing as (S)- and (R)-enantiomers. Its major metabolite, α-hydroxymetoprolol, has a second chiral center, resulting in four stereoisomers: (1'R, 2S), (1'S, 2S), (1'R, 2R), and (1'S, 2R). The separation is challenging due to the structural similarity of these four diastereomers, which requires highly selective chiral stationary phases (CSPs) or complex derivatization techniques to achieve baseline resolution.[1]

Q2: What are the most common analytical techniques for this chiral separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. It is typically coupled with sensitive detection methods like fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) to achieve the low limits of quantitation required for biological samples.[2][3] Direct separation on a chiral stationary phase (CSP) is the most common approach.[4][5]

Q3: Which types of chiral stationary phases (CSPs) are most effective for separating α-hydroxymetoprolol diastereomers?

A3: Polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated the most success. Specific examples include:

  • Chiralpak AD: A polysaccharide-based CSP (amylose derivative) used effectively for separating all four stereoisomers.[3][5]

  • Chirobiotic T and V: Macrocyclic antibiotic (teicoplanin) based CSPs that have shown good enantioseparation for metoprolol and its metabolites.[1][6]

  • Chiralcel OD / OD-H / OD-RH: A cellulose-based CSP that can resolve the stereoisomers, sometimes requiring coupled column systems for full separation.[4][7]

Q4: Is derivatization required for the separation?

A4: While indirect methods involving chiral derivatization exist, direct separation on a CSP is more common and avoids the additional reaction steps and potential for incomplete derivatization.[1][8] Most modern validated methods use direct chiral HPLC.[2][5]

Troubleshooting Guide

Problem: I am not achieving baseline resolution for all four diastereomers.

  • Solution 1: Optimize Mobile Phase Composition.

    • Normal Phase: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol) is critical. Systematically vary the percentage of the alcohol modifier in small increments (e.g., 0.1-0.5%).

    • Additives: The addition of a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) is often essential to improve peak shape and resolution for basic compounds like α-hydroxymetoprolol.[2][4]

  • Solution 2: Adjust Column Temperature.

    • Enantioselectivity can be highly dependent on temperature.[4] Try operating the column at a controlled, sub-ambient temperature (e.g., 24°C) as this can enhance the chiral recognition interactions and improve resolution.[5]

  • Solution 3: Reduce Flow Rate.

    • Lowering the flow rate can increase the interaction time between the analytes and the CSP, often leading to better separation. Column efficiency is strongly dependent on the flow rate.[4]

  • Solution 4: Evaluate a Different Chiral Stationary Phase.

    • If optimization fails, the selected CSP may not be suitable for your specific analyte mixture. Consult the tables below for methods that have successfully resolved all four diastereomers and consider trying an alternative CSP, such as Chiralpak AD or Chirobiotic T.[2][5][6]

Problem: My chromatographic peaks are broad or show significant tailing.

  • Solution 1: Add or Increase the Concentration of an Amine Modifier.

    • Peak tailing for basic analytes is often caused by strong interactions with residual acidic silanol groups on the silica support of the CSP. Adding diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.2%) will mask these sites and significantly improve peak symmetry.[2]

  • Solution 2: Ensure Proper Sample Solvent.

    • The sample solvent should be as weak as or weaker than the mobile phase to avoid peak distortion. If possible, dissolve your sample directly in the mobile phase.

  • Solution 3: Check for Column Contamination or Degradation.

    • If peak shape degrades over time, the column may be contaminated or the stationary phase may be damaged. Flush the column with an appropriate strong solvent (as recommended by the manufacturer) or, if the problem persists, replace the column.

Problem: I am unable to achieve the required sensitivity for my biological samples (plasma/urine).

  • Solution 1: Optimize Sample Preparation for Analyte Enrichment.

    • Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analytes and remove interfering matrix components. C2 or C18 SPE cartridges are commonly used for plasma samples.[2][5]

  • Solution 2: Use a More Sensitive Detector.

    • Fluorescence detection (FLD) is significantly more sensitive than UV detection for these compounds. Recommended excitation and emission wavelengths are around 225 nm and 310 nm, respectively.[1][2]

    • For the highest sensitivity and selectivity, especially in complex matrices, use a tandem mass spectrometer (LC-MS/MS).[3][6]

  • Solution 3: Increase Injection Volume.

    • If peak shape allows, a larger injection volume can increase the signal. However, be cautious of potential peak broadening due to volume overload.

Experimental Protocols & Data

Sample Preparation Protocols

The following table summarizes common sample preparation techniques for biological matrices.

Method Matrix Procedure Reference
Solid-Phase Extraction (SPE) Plasma1. Condition a C2 SPE cartridge. 2. Load pre-treated plasma sample. 3. Wash cartridge to remove interferences. 4. Elute analytes with an organic solvent (e.g., methanol). 5. Evaporate and reconstitute in mobile phase.[2]
Liquid-Liquid Extraction (LLE) Urine1. Adjust urine pH. 2. Add an immiscible organic solvent (e.g., dichloromethane:diisopropyl ether). 3. Vortex to extract analytes into the organic layer. 4. Separate layers. 5. Evaporate organic solvent and reconstitute.[3][5]
HPLC Method Parameters for Chiral Separation

The table below provides a comparative summary of validated HPLC methods for the chiral separation of α-hydroxymetoprolol diastereomers.

Chiral Stationary Phase (CSP) Column Dimensions Mobile Phase Composition Flow Rate Temperature Detection Reference
Chirobiotic T 250 x 4.6 mmAcetonitrile:Methanol:Methylene Chloride:Glacial Acetic Acid:Triethylamine (56:30:14:2:2 v/v)N/AN/AFLD (Ex: 225 nm, Em: 310 nm)[2]
Chiralpak AD N/APlasma: Hexane:Ethanol:Isopropanol:Diethylamine (88:10.2:1.8:0.2 v/v/v/v)N/A24°CFLD[5]
Chiralpak AD N/AUrine: Hexane:Ethanol:Diethylamine (88:12:0.2 v/v/v)N/A24°CFLD[5]
Chiralpak AD N/AN/AN/AN/ALC-MS/MS[3]
Chiralcel OD-RH N/A0.2% Diethylamine in water and Acetonitrile (Gradient)N/AN/AFLD[4]
Coupled System: Sumichiral OA-4900 + Chiralcel OD N/AN/AN/AN/AN/A[7]

Visualized Workflows and Logic

G Figure 1: General Experimental Workflow for Chiral Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Biological Sample (Plasma or Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chiral Separation on CSP Injection->Separation Detection FLD or MS/MS Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General Experimental Workflow for Chiral Analysis

G Figure 2: Troubleshooting Logic for Poor Resolution p0 Poor or No Separation of Diastereomers c1 Is Mobile Phase Optimized? p0->c1 c2 Is Temperature Controlled? c1->c2 Yes s1a Vary Alcohol % c1->s1a No c3 Is Column Healthy? c2->c3 Yes s2a Set to Sub-Ambient Temp (e.g., 24°C) c2->s2a No c4 Is CSP Appropriate? c3->c4 Yes s3 Flush or Replace Column c3->s3 No s4 Try Alternative CSP (e.g., Chiralpak AD) c4->s4 No r1 Resolution Improved c4->r1 Yes s1b Add/Adjust Amine Modifier (e.g., 0.1% DEA) s1a->s1b s1b->r1 s2b Lower Flow Rate s2a->s2b s2b->r1 s3->r1 s4->r1

Caption: Troubleshooting Logic for Poor Resolution

References

Technical Support Center: Optimizing a-Hydroxymetoprolol Separation on a Chiralcel OD Column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of a-Hydroxymetoprolol on a Chiralcel OD column.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound enantiomers.

Q1: I am not seeing any separation of the this compound enantiomers. What are the initial steps for troubleshooting?

A1:

  • Verify Mobile Phase Composition: Ensure the mobile phase has been prepared correctly. For Chiralcel OD columns, a typical starting point is a mixture of a non-polar solvent (like n-hexane) and an alcohol (such as 2-propanol or ethanol). The ratio of these solvents is critical for achieving separation.

  • Check for Additives: Basic compounds like this compound often require the addition of a basic modifier to the mobile phase to improve peak shape and resolution. Diethylamine (DEA) at a low concentration (e.g., 0.1% v/v) is commonly used.

  • Confirm Column Equilibration: Ensure the column has been properly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration. For new columns or when changing solvents, extended equilibration times may be necessary.

  • Review Injection Solvent: The sample should be dissolved in a solvent that is weak or identical to the mobile phase to prevent peak distortion.

Q2: My peaks are broad and show poor symmetry (tailing or fronting). How can I improve the peak shape?

A2:

  • Optimize Additive Concentration: Peak tailing for basic compounds is often due to strong interactions with the silica support. Adjusting the concentration of the basic additive (e.g., diethylamine) can significantly improve peak symmetry.

  • Lower the Flow Rate: High flow rates can lead to band broadening. Reducing the flow rate can improve peak efficiency and shape, although it will increase the analysis time.[1]

  • Adjust Temperature: Temperature can influence enantioselectivity and peak shape.[1] Experimenting with temperatures in the range of 20-40°C may yield better results.

  • Check for Column Contamination: Adsorption of impurities from the sample or mobile phase onto the column can cause peak distortion. Flushing the column with a strong, compatible solvent like 100% 2-propanol may help.[2][3]

Q3: The resolution between the enantiomeric peaks is insufficient. What parameters can I adjust?

A3:

  • Modify Alcohol Content: The type and percentage of the alcohol in the mobile phase have a significant impact on enantioselectivity. Systematically vary the percentage of 2-propanol or ethanol in hexane.

  • Change the Alcohol Modifier: Sometimes, switching from 2-propanol to ethanol, or vice-versa, can alter the chiral recognition mechanism and improve resolution.

  • Optimize Temperature: As mentioned, temperature affects enantioselectivity. A decrease in temperature often leads to better resolution, but may also increase analysis time and backpressure.[1]

  • Reduce Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[1]

Q4: I am experiencing high backpressure. What are the possible causes and solutions?

A4:

  • Check for Blockages: High backpressure can be caused by a blocked inlet frit or a blockage within the column itself. Reversing the column (if permitted by the manufacturer's instructions for your specific column type) and flushing with a filtered, strong solvent may dislodge particulates.

  • Mobile Phase Viscosity: High concentrations of alcohols like 2-propanol can increase the viscosity of the mobile phase, leading to higher pressure.[4] Ensure your mobile phase composition is appropriate for your system's pressure limits.

  • Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage. Ensure your sample is fully dissolved and consider filtering it before injection.

  • System Check: Disconnect the column and run the system to ensure the high pressure is not originating from the HPLC system itself (e.g., blocked tubing or injector).

Q5: My retention times are drifting or are not reproducible. What should I investigate?

A5:

  • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. Allow for a longer equilibration time.

  • Mobile Phase Instability: Ensure the mobile phase is well-mixed and that there is no evaporation of the more volatile components (e.g., hexane), which would change the composition over time.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature.

  • Column "Memory Effect": The history of the column, including previous mobile phases and additives used, can sometimes affect current separations.[2] Flushing the column thoroughly may be necessary.

Data Presentation: Mobile Phase Composition and Performance

The following table summarizes various mobile phase compositions used for the chiral separation of this compound and related compounds on cellulose-based chiral stationary phases.

Analyte(s)ColumnMobile Phase CompositionAdditiveFlow Rate (mL/min)DetectionResolution (Rs)Reference
This compound StereoisomersChiralcel ODHexane / Ethanol / IsopropanolDiethylamineNot SpecifiedFluorescencePartially Resolved[5]
This compound StereoisomersChiralpak ADHexane / Ethanol / Isopropanol / Diethylamine (88:10.2:1.8:0.2 v/v/v/v)DiethylamineNot SpecifiedFluorescenceNot Specified[6][7]
This compound StereoisomersChiralpak ADHexane / Ethanol / Diethylamine (88:12:0.2 v/v/v)DiethylamineNot SpecifiedFluorescenceNot Specified[6][7]
Metoprolol and this compound EnantiomersChiralcel OD-RHWater / Acetonitrile (gradient)Diethylamine (0.2%)Not SpecifiedFluorescenceNot Specified[6]
Metoprolol and this compound EnantiomersChirobiotic TAcetonitrile / Methanol / Methylene Chloride / Glacial Acetic Acid / Triethylamine (56:30:14:2:2 v/v/v/v/v)Acetic Acid & TriethylamineNot SpecifiedFluorescenceNot Specified[7][8]

Experimental Protocols

Detailed Methodology for this compound Separation

This protocol provides a general framework. Optimization will be required for specific instrumentation and applications.

  • Column: Chiralcel OD (or a similar cellulose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane and an alcohol (e.g., 2-Propanol or Ethanol). A common starting ratio is 90:10 (v/v).

    • Add a basic modifier, such as Diethylamine (DEA), to the final mobile phase at a concentration of 0.1% (v/v).

    • Thoroughly degas the mobile phase before use.

  • HPLC System Setup:

    • Equilibrate the Chiralcel OD column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved. This may take 30-60 minutes or longer.

    • Set the column temperature, for example, to 25°C.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase or a solvent with a weaker or similar polarity (e.g., a small amount of the alcohol used in the mobile phase).

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.

    • Injection Volume: 10-20 µL.

    • Detection: Use a fluorescence detector with excitation and emission wavelengths around 225 nm and 310 nm, respectively, for sensitive detection.[8] Alternatively, a UV detector at approximately 225 nm can be used.

  • Analysis and Optimization:

    • Inject the sample and record the chromatogram.

    • If separation is not optimal, systematically adjust the mobile phase composition (e.g., vary the alcohol percentage), flow rate, and temperature to improve resolution and peak shape.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for the chiral separation of this compound.

MobilePhaseOptimization start Start: No or Poor Separation check_mobile_phase 1. Verify Mobile Phase (Hexane/Alcohol + Additive) start->check_mobile_phase check_equilibration 2. Ensure Column Equilibration (Stable Baseline) check_mobile_phase->check_equilibration adjust_alcohol 3. Optimize Alcohol % (e.g., 95:5 to 80:20 Hexane:IPA) check_equilibration->adjust_alcohol adjust_alcohol->adjust_alcohol adjust_additive 4. Adjust Additive Conc. (e.g., 0.05% to 0.2% DEA) adjust_alcohol->adjust_additive If resolution is poor adjust_additive->adjust_additive adjust_flow 5. Modify Flow Rate (e.g., 0.8 to 1.2 mL/min) adjust_additive->adjust_flow If peak shape is poor adjust_flow->adjust_flow adjust_temp 6. Optimize Temperature (e.g., 20°C to 40°C) adjust_flow->adjust_temp Fine-tuning resolution adjust_temp->adjust_temp success Achieved Optimal Separation adjust_temp->success

Caption: Workflow for Mobile Phase Optimization of this compound Separation.

References

Technical Support Center: Troubleshooting Poor Peak Shape in α-Hydroxymetoprolol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of α-Hydroxymetoprolol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape in their chromatographic analyses.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific peak shape problems you may encounter during the HPLC analysis of α-Hydroxymetoprolol.

Q1: What are the common causes of peak tailing for my α-Hydroxymetoprolol peak and how can I fix it?

Peak tailing, where the peak has an asymmetry factor > 1.2, is a frequent issue in the analysis of polar and basic compounds like α-Hydroxymetoprolol.[1][2] This phenomenon can compromise accurate integration and reduce resolution from nearby peaks.

Potential Causes and Solutions:

  • Secondary Interactions with Silanol Groups: α-Hydroxymetoprolol, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][2][3][4]

    • Solution:

      • Operate at a Low pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][5]

      • Use an End-Capped Column: Employ a column with end-capping, which chemically modifies the stationary phase to block most of the residual silanol groups.[1][3]

      • Add a Mobile Phase Modifier: Incorporate a basic modifier like triethylamine (TEA) into your mobile phase to compete with your analyte for interaction with the active sites.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[4][6]

    • Solution: Reduce the injection volume or the concentration of your α-Hydroxymetoprolol sample.[6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol groups.[4]

    • Solution:

      • If you are using a guard column, replace it first.

      • If the problem persists, replace the analytical column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3]

    • Solution: Use tubing with the smallest possible internal diameter and length.

Q2: My α-Hydroxymetoprolol peak is exhibiting fronting. What could be the cause and how do I resolve it?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often indicative of sample overload or issues with the sample solvent.[6][7]

Potential Causes and Solutions:

  • Sample Overload (Concentration Overload): A highly concentrated sample can lead to a non-linear distribution between the mobile and stationary phases.[6][8]

    • Solution: Dilute your sample or reduce the injection volume.[6]

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7][8][9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Collapse: A sudden change in pressure or operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to poor peak shape.[7]

    • Solution: Replace the column and ensure that the operating conditions are within the manufacturer's recommendations.

Q3: I am observing split peaks for α-Hydroxymetoprolol. What are the likely reasons and troubleshooting steps?

Split peaks can be one of the more complex issues to diagnose as they can arise from problems with the column, the mobile phase, or the sample itself.[7][10]

Potential Causes and Solutions:

  • Contamination or Void at the Column Inlet: Particulate matter from the sample or mobile phase can block the inlet frit, or a void can form at the top of the column bed, causing the sample to be distributed unevenly.[7][11][12] This often affects all peaks in the chromatogram.[12]

    • Solution:

      • Reverse the column and flush it with a strong solvent.

      • If a guard column is present, replace it.

      • If the problem persists, the analytical column may need to be replaced.[11]

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column or to band improperly.[7][12]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.[12]

  • Co-eluting Interference: It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[12]

    • Solution: To test for this, try injecting a smaller volume of your sample. If the two peaks become more distinct, you likely have a co-eluting compound. In this case, you will need to optimize your method to improve the resolution between the two peaks.[12]

Frequently Asked Questions (FAQs)

Q: What are the typical physicochemical properties of α-Hydroxymetoprolol that might affect its chromatography?

A: α-Hydroxymetoprolol is a metabolite of metoprolol.[13] It is a polar and basic compound. Its basic nature makes it susceptible to interactions with acidic silanol groups on silica-based columns, which is a common cause of peak tailing.[1]

Q: What is a good starting point for mobile phase pH when analyzing α-Hydroxymetoprolol?

A: To minimize peak tailing due to silanol interactions, a good starting point for the mobile phase pH is in the acidic range, typically between 2 and 3.[5] This ensures that the silanol groups are not ionized.

Q: Can the choice of organic modifier in the mobile phase affect the peak shape of α-Hydroxymetoprolol?

A: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape.[3] While both are commonly used in reversed-phase chromatography, their different viscosities and elution strengths can impact peak width and symmetry. It is often beneficial to screen both during method development to determine which provides the optimal peak shape for α-Hydroxymetoprolol.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be optimized to improve the peak shape of α-Hydroxymetoprolol.

ParameterRecommended Range/ValueRationale for Peak Shape Improvement
Mobile Phase pH 2.0 - 3.0Suppresses ionization of silanol groups, reducing peak tailing for the basic α-Hydroxymetoprolol.[5]
Column Type C18, End-cappedAn end-capped C18 column minimizes secondary interactions with residual silanol groups.[1]
Column Temperature 30 - 40 °COperating at a slightly elevated temperature can improve peak efficiency and reduce broadening by lowering mobile phase viscosity.
Flow Rate 0.8 - 1.2 mL/min (for standard 4.6 mm ID columns)Optimizing the flow rate can improve peak resolution and shape.[14]
Injection Volume 5 - 20 µLKeeping the injection volume low helps to prevent column overload, which can cause peak fronting or tailing.[6]
Sample Solvent Mobile Phase or weakerUsing a sample solvent that is weaker than or the same as the mobile phase prevents peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 3.0)
  • Prepare a 20 mM Phosphate Buffer:

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water.

  • Adjust pH:

    • While stirring, add phosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.

  • Filter the Buffer:

    • Vacuum filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Mix the filtered buffer with the desired organic modifier (e.g., acetonitrile or methanol) in the appropriate ratio for your separation. For example, a starting mobile phase could be 80:20 (v/v) Buffer:Acetonitrile.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using an ultrasonicator or an online degasser before use to prevent bubble formation in the HPLC system.

Protocol 2: Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of α-Hydroxymetoprolol reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or the initial mobile phase).

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standards at the desired concentrations for your calibration curve.

  • Sample Preparation (from plasma):

    • A common method for extracting α-Hydroxymetoprolol from plasma is liquid-liquid extraction.[15]

    • To a known volume of plasma, add an internal standard.

    • Acidify the sample and perform an organic wash to remove interferences.[15]

    • Alkalinize the aqueous phase and extract α-Hydroxymetoprolol with a suitable organic solvent (e.g., methylene chloride).[15]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of α-Hydroxymetoprolol.

TroubleshootingWorkflow start Poor Peak Shape Observed peak_shape Identify Peak Shape Problem start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting split Split Peak peak_shape->split Split check_silanol Secondary Silanol Interactions? tailing->check_silanol adjust_ph Lower Mobile Phase pH (2-3) check_silanol->adjust_ph Yes use_endcapped Use End-Capped Column check_silanol->use_endcapped Yes check_overload_tailing Column Overload? check_silanol->check_overload_tailing No adjust_ph->check_overload_tailing use_endcapped->check_overload_tailing reduce_conc_tailing Reduce Sample Concentration/Volume check_overload_tailing->reduce_conc_tailing Yes end Peak Shape Improved check_overload_tailing->end No reduce_conc_tailing->end check_overload_fronting Sample Overload? fronting->check_overload_fronting reduce_conc_fronting Reduce Sample Concentration/Volume check_overload_fronting->reduce_conc_fronting Yes check_solvent Sample Solvent Stronger than Mobile Phase? check_overload_fronting->check_solvent No reduce_conc_fronting->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end check_column_inlet Column Inlet Issue (Void/Contamination)? split->check_column_inlet flush_column Reverse and Flush Column check_column_inlet->flush_column Yes check_coelution Co-eluting Peak? check_column_inlet->check_coelution No replace_guard Replace Guard Column flush_column->replace_guard replace_guard->end inject_smaller_vol Inject Smaller Volume check_coelution->inject_smaller_vol Possible check_coelution->end Unlikely inject_smaller_vol->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

Technical Support Center: α-Hydroxymetoprolol ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of α-Hydroxymetoprolol during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and how does it affect the analysis of α-Hydroxymetoprolol?

A: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the ESI source.[1][2] This interference leads to a decreased signal intensity for α-Hydroxymetoprolol, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] Co-eluting matrix components, such as proteins, lipids, and salts from biological samples, compete with α-Hydroxymetoprolol for the available charge during the ionization process, resulting in reduced ion formation.[1]

Q2: I am observing significant ion suppression for α-Hydroxymetoprolol. What are the initial troubleshooting steps?

A: When significant ion suppression is observed, a systematic approach to troubleshooting is recommended. The following workflow outlines the initial steps to identify and mitigate the issue.

start Observe Significant Ion Suppression sample_prep Review Sample Preparation Technique start->sample_prep chromatography Optimize Chromatographic Separation sample_prep->chromatography ms_params Adjust MS Source Parameters chromatography->ms_params dilution Consider Sample Dilution ms_params->dilution end Ion Suppression Minimized dilution->end

Initial Troubleshooting Workflow for Ion Suppression.

Q3: Which sample preparation techniques are most effective at minimizing ion suppression for α-Hydroxymetoprolol?

A: Proper sample preparation is a critical step in reducing matrix effects.[1] The choice of technique depends on the sample matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): This is often the most effective method as it selectively extracts the analyte while removing a significant portion of interfering matrix components.[1][3]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but the recovery of polar analytes like α-Hydroxymetoprolol might be challenging and requires careful solvent selection.[4]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and may result in significant ion suppression due to residual phospholipids.[4] If used, dilution of the supernatant post-precipitation is often necessary.

Q4: How can I optimize my chromatographic conditions to reduce ion suppression?

A: Optimizing chromatographic separation aims to separate α-Hydroxymetoprolol from co-eluting matrix components.[1] Consider the following adjustments:

  • Mobile Phase Composition: Modifying the mobile phase composition, including the organic solvent and additives, can alter the retention times of both the analyte and interfering compounds. The use of additives like formic acid can improve ionization efficiency.[5][6]

  • Gradient Elution: Employing a gradient elution profile can enhance the separation of α-Hydroxymetoprolol from matrix components.

  • Column Chemistry: Using a different column chemistry (e.g., C18, CN) can provide alternative selectivity and improve separation.[5][7]

Q5: What ESI-MS source parameters can be adjusted to minimize ion suppression?

A: Optimizing the ESI source parameters can enhance the signal for α-Hydroxymetoprolol and reduce the impact of matrix effects.

  • Capillary Voltage: Adjusting the capillary voltage can improve the stability and efficiency of the electrospray.[8]

  • Gas Flow Rates (Nebulizing and Drying Gas): Optimizing the nebulizing and drying gas flow rates is crucial for efficient desolvation of the ESI droplets.[9]

  • Drying Gas Temperature: The temperature of the drying gas affects the desolvation process and should be optimized for the specific mobile phase composition and flow rate.[9]

  • Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can influence signal intensity and should be optimized.[8]

Q6: Can sample dilution help in minimizing ion suppression?

A: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of matrix components introduced into the ESI source, thereby minimizing ion suppression.[4][6] However, this approach is limited by the sensitivity of the instrument and the required limit of quantification for α-Hydroxymetoprolol.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the analysis of α-Hydroxymetoprolol.

Table 1: Linearity and Quantification Limits

AnalyteConcentration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
α-Hydroxymetoprolol2 - 5002[5]
α-Hydroxymetoprolol2.05 - 42002.05[7]

Table 2: Precision and Accuracy

AnalytePrecision (%CV)Accuracy (%)Reference
α-Hydroxymetoprolol≤ 13.289.1 - 110[5]

Detailed Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for α-Hydroxymetoprolol in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add the internal standard.

    • Extract the analytes with ethyl acetate.[5]

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Luna CN column.[5]

    • Mobile Phase: Isocratic mixture of distilled water and methanol containing 0.1% formic acid (60:40, v/v).[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Total Run Time: 3.0 min.[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Selected-Reaction Monitoring (SRM).[5]

Protocol 2: LC-MS/MS for α-Hydroxymetoprolol in Rat Plasma

  • Sample Preparation (Protein Precipitation):

    • Precipitate proteins from plasma samples.[7]

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant.

  • Chromatographic Conditions:

    • Column: Agilent HC-C18 column (4.6 × 250 mm, 5 µm).[7]

    • Flow Rate: 1.0 mL/min with a post-column split (1:4) to deliver 0.2 mL/min to the MS.[7]

    • Total Run Time: 8.5 min.[7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Mass Spectrometer: Triple-quadrupole.[7]

Visualizations

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe clean_extract Clean Extract ppt->clean_extract lle->clean_extract spe->clean_extract lc_separation LC Separation clean_extract->lc_separation esi_source ESI Source lc_separation->esi_source mass_analyzer Mass Analyzer esi_source->mass_analyzer detector Detector mass_analyzer->detector

General Experimental Workflow for α-Hydroxymetoprolol Analysis.

References

selecting an appropriate internal standard for a-Hydroxymetoprolol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of α-Hydroxymetoprolol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical considerations when selecting an internal standard (IS) for α-Hydroxymetoprolol quantification?

A1: The selection of an appropriate internal standard is paramount for accurate and precise quantification. The ideal IS should mimic the analytical behavior of α-Hydroxymetoprolol as closely as possible. Key considerations include:

  • Structural Similarity: The IS should be structurally similar to the analyte to ensure comparable extraction recovery and ionization efficiency.

  • Co-elution: The IS should ideally elute close to α-Hydroxymetoprolol without causing isobaric interference.

  • Stability: The IS must be stable throughout the entire analytical process, from sample collection to final analysis.

  • Commercial Availability: The chosen IS should be readily available in high purity.

  • Mass Spectrometric Detection: The IS should have a distinct mass-to-charge ratio (m/z) from α-Hydroxymetoprolol to allow for selective detection.

Q2: What are the commonly used internal standards for α-Hydroxymetoprolol quantification by LC-MS?

A2: Several internal standards have been successfully employed for the quantification of α-Hydroxymetoprolol. These can be broadly categorized into two types: stable isotope-labeled (SIL) internal standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, leading to the most effective compensation for matrix effects and variability in sample processing. Commonly used SIL IS for α-Hydroxymetoprolol include:

    • α-Hydroxymetoprolol-d5[1]

    • α-Hydroxymetoprolol-d7[2][3]

    • Metoprolol-d7[2][4]

  • Structural Analogs: When a SIL IS is not available, a structural analog can be a suitable alternative. These compounds have similar chemical structures and properties to the analyte. Examples include:

    • Chlorpropamide[5]

    • Atenolol

    • Esmolol[6]

Troubleshooting Guides

Scenario 1: High Variability in Internal Standard Response

Problem: You observe significant variability in the internal standard peak area across your sample batch, including calibration standards and quality controls.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard solution to all samples. Verify the accuracy of your pipettes. Ensure thorough vortexing after IS addition for uniform distribution.
Matrix Effects The presence of endogenous components in the biological matrix can suppress or enhance the ionization of the internal standard. Evaluate the matrix effect by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering components.[7][8][9]
Degradation of Internal Standard Assess the stability of the internal standard in the biological matrix under the storage and processing conditions of your experiment.
Instrumental Issues Check for issues with the autosampler, such as inconsistent injection volumes. Inspect the mass spectrometer for any signs of contamination or loss of sensitivity.

Scenario 2: Poor Recovery of Internal Standard

Problem: The recovery of your internal standard is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Extraction Method The chosen sample preparation method may not be efficient for extracting the internal standard from the matrix. If using liquid-liquid extraction, experiment with different organic solvents and pH adjustments. For solid-phase extraction, optimize the wash and elution steps.
Binding to Labware The internal standard may be adsorbing to the surface of plasticware. Consider using low-binding tubes or glassware.
Chemical Instability The internal standard may be degrading during the extraction process. Evaluate its stability under the conditions used.

Scenario 3: Internal Standard Co-elutes with an Interfering Peak

Problem: A peak from the biological matrix is co-eluting with your internal standard, potentially affecting the accuracy of quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Separation Modify the HPLC/UPLC method to improve the resolution between the internal standard and the interfering peak. This can be achieved by: - Adjusting the mobile phase composition (e.g., changing the organic solvent or buffer). - Modifying the gradient profile. - Using a different stationary phase (column).
Matrix Interference Enhance the sample clean-up process to remove the interfering component before analysis. Solid-phase extraction is often more effective than protein precipitation or liquid-liquid extraction at removing matrix interferences.

Data Presentation: Comparison of Internal Standards

The following tables summarize key quantitative data for commonly used internal standards for α-Hydroxymetoprolol quantification.

Table 1: Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
α-Hydroxymetoprolol284.19Varies by methodPositive ESI
α-Hydroxymetoprolol-d7291.2Varies by methodPositive ESI
Metoprolol-d7275.25116.2, 133.2Positive ESI
Chlorpropamide277.0175.0Positive ESI
Atenolol267.2145.1Positive ESI
Esmolol296.1190.1Positive ESI

Table 2: Chromatographic and Method Validation Parameters

Internal Standard Typical Retention Time (min) Sample Preparation Linear Range (ng/mL) Accuracy (%) Precision (%RSD)
Metoprolol-d75.9Protein Precipitation1.0 - 25095 - 105< 15
Chlorpropamide~2.5Liquid-Liquid Extraction2 - 50089.1 - 110≤ 13.2
AtenololVariesLiquid-Liquid ExtractionVariesVariesVaries
EsmololVariesVaries2.5 - 300GoodGood

Note: The values presented in these tables are approximate and may vary depending on the specific analytical method and instrumentation used.

Experimental Protocols

Example Protocol: Quantification of α-Hydroxymetoprolol using Metoprolol-d7 as Internal Standard

This protocol is based on a validated high-resolution accurate mass LC-MS assay.[2][10][11]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum sample, add 750 µL of a precipitation solution containing Metoprolol-d7 in water:acetonitrile (15:85, v/v).

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate α-Hydroxymetoprolol and Metoprolol-d7.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • α-Hydroxymetoprolol: m/z 284.19 → [Product Ion]

    • Metoprolol-d7: m/z 275.25 → 116.2

Mandatory Visualizations

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_types Internal Standard Types cluster_evaluation Method Validation Structural_Similarity Structural Similarity Decision Select Appropriate IS Structural_Similarity->Decision Coelution Co-elution Coelution->Decision Stability Stability Stability->Decision Availability Commercial Availability Availability->Decision MS_Detection MS Detection MS_Detection->Decision SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., a-Hydroxymetoprolol-d7) Accuracy Accuracy SIL_IS->Accuracy Analog_IS Structural Analog IS (e.g., Chlorpropamide) Analog_IS->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Decision->SIL_IS Preferred Decision->Analog_IS Alternative

Caption: Logical workflow for selecting an appropriate internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) IS_Addition Addition of Internal Standard Sample_Collection->IS_Addition Extraction Extraction (Protein Precipitation, LLE, or SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: A typical experimental workflow for α-Hydroxymetoprolol quantification.

References

Technical Support Center: Stability of α-Hydroxymetoprolol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Hydroxymetoprolol in biological samples. Proper handling and storage of biological samples are critical for accurate quantification of drug metabolites in pharmacokinetic and other research studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and analysis of α-Hydroxymetoprolol in biological samples.

Issue 1: Low or Inconsistent Analyte Recovery

Possible Cause Troubleshooting Step Recommended Action
Degradation due to improper storage temperature.Verify storage temperature.Ensure samples are consistently stored at or below -20°C for long-term storage. For short-term storage (up to 24 hours), samples can be kept at room temperature.
Multiple freeze-thaw cycles leading to degradation.Review sample handling procedures.Aliquot samples upon collection to minimize the number of freeze-thaw cycles. Validate the stability of α-Hydroxymetoprolol for the expected number of freeze-thaw cycles in your study protocol.
Adsorption to container surfaces.Evaluate sample collection and storage tubes.Use low-protein binding tubes for sample collection and storage.
pH-dependent instability.Measure the pH of the biological matrix.While α-Hydroxymetoprolol is generally stable, significant deviations from the physiological pH of plasma/serum or urine could potentially affect stability. If necessary, adjust the pH with a suitable buffer, ensuring it does not interfere with the analytical method.
Enzymatic degradation.Consider the biological matrix and collection method.For plasma samples, ensure proper use of anticoagulants (e.g., EDTA, heparin). If enzymatic degradation is suspected, consider the use of enzyme inhibitors, though this is less commonly reported for α-Hydroxymetoprolol.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause Troubleshooting Step Recommended Action
Formation of degradation products.Review storage conditions and sample age.Analyze a freshly prepared control sample to compare with the stored sample. If new peaks are present in the stored sample, it may indicate degradation. Investigate the impact of light and temperature on sample storage.
Interference from co-eluting endogenous matrix components.Optimize chromatographic method.Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of α-Hydroxymetoprolol from interfering peaks.
Contamination from sample collection or processing.Review all materials and reagents used.Ensure all tubes, solvents, and reagents are of high purity and free from contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for biological samples containing α-Hydroxymetoprolol?

A1: For long-term storage, it is recommended to store plasma and serum samples at -20°C or lower. Studies have shown α-Hydroxymetoprolol to be stable in human serum for at least 267 days at -24°C.[1] For short-term storage, samples are stable at room temperature for at least 24 hours, both in daylight and in the dark.[1]

Q2: How many freeze-thaw cycles can samples containing α-Hydroxymetoprolol undergo without significant degradation?

A2: α-Hydroxymetoprolol has been shown to be stable for at least two freeze-thaw cycles without significant degradation.[1] It is best practice to aliquot samples to minimize the number of cycles.

Q3: Is α-Hydroxymetoprolol stable in the autosampler during LC-MS/MS analysis?

A3: Yes, α-Hydroxymetoprolol in processed samples is stable in the autosampler. One study demonstrated stability for at least 30 hours.[1]

Q4: What are the main degradation pathways for α-Hydroxymetoprolol during storage?

A4: While specific degradation pathways for α-Hydroxymetoprolol during storage are not extensively detailed in the literature, potential degradation could occur through oxidation or hydrolysis, similar to other phenolic compounds. However, validated bioanalytical methods have demonstrated its general stability under recommended storage conditions.[1][2]

Q5: Can the anticoagulant used for blood collection affect the stability of α-Hydroxymetoprolol?

Data Presentation: Stability of α-Hydroxymetoprolol in Human Serum

The following tables summarize the stability of α-Hydroxymetoprolol in human serum under various storage conditions, based on data from a validated high-resolution accurate mass LC-MS assay.[1]

Table 1: Bench Top Stability of α-Hydroxymetoprolol in Human Serum at Room Temperature for 24 Hours

ConditionNominal Concentration (µg/L)Recovery (%) (±SD)Recovery in Comparison with Baseline (%)
In Daylight 10.097.4 (±3.7)5.0
250.0102.0 (±4.1)-2.7
In the Dark 10.096.1 (±5.0)-6.3
250.0103.2 (±2.4)3.9

Table 2: Freeze-Thaw and Autosampler Stability of α-Hydroxymetoprolol in Human Serum

ConditionNominal Concentration (µg/L)Recovery (%) (±SD)Recovery in Comparison with Baseline (%)
2 Freeze-Thaw Cycles 10.0104.9 (±1.7)2.5
250.0101.9 (±2.5)-2.8
Autosampler Stability (30 h) 10.0102.7 (±1.5)0.4
250.0100.3 (±1.8)-4.3

Table 3: Long-Term Stability of α-Hydroxymetoprolol in Human Serum at -24°C

DurationNominal Concentration (µg/L)Recovery (%) (±SD)Recovery in Comparison with Baseline (%)
267 Days 10.0102.6 (±4.2)0.3
250.0101.4 (±1.8)-3.3

Experimental Protocols

This section provides a detailed methodology for assessing the stability of α-Hydroxymetoprolol in biological samples, based on established bioanalytical method validation guidelines.

Protocol: Stability Testing of α-Hydroxymetoprolol in Human Plasma/Serum

1. Objective: To evaluate the stability of α-Hydroxymetoprolol in human plasma or serum under different storage and handling conditions.

2. Materials:

  • Blank human plasma/serum from at least 6 different sources.

  • α-Hydroxymetoprolol analytical standard.

  • Internal standard (IS), e.g., isotope-labeled α-Hydroxymetoprolol.

  • LC-MS/MS system with a validated method for the quantification of α-Hydroxymetoprolol.

  • Appropriate solvents and reagents for sample preparation (e.g., acetonitrile, methanol, formic acid).

  • Low-protein binding microtubes.

  • Calibrated pipettes and other standard laboratory equipment.

3. Preparation of Quality Control (QC) Samples:

  • Prepare stock solutions of α-Hydroxymetoprolol and the IS in a suitable solvent (e.g., methanol).

  • Spike blank human plasma/serum with the α-Hydroxymetoprolol stock solution to prepare low and high concentration QC samples. Typical concentrations might be 3 times the lower limit of quantification (LLOQ) for the low QC and near the upper limit of quantification (ULOQ) for the high QC.

4. Stability Assessment Procedures:

  • Baseline (T=0): Analyze a set of freshly prepared low and high QC samples to establish the baseline concentration.

  • Bench-Top Stability:

    • Keep aliquots of low and high QC samples at room temperature (e.g., 20-25°C) for a specified period (e.g., 4, 8, 24 hours).

    • Analyze the samples and compare the results to the baseline.

  • Freeze-Thaw Stability:

    • Freeze aliquots of low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 cycles).

    • After the final thaw, analyze the samples and compare the results to the baseline.

  • Long-Term Stability:

    • Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.

    • Allow the samples to thaw completely, process, and analyze them. Compare the results to the baseline.

  • Autosampler Stability:

    • Process a set of low and high QC samples as per the analytical method.

    • Place the extracted samples in the autosampler at a controlled temperature (e.g., 4°C or 10°C).

    • Analyze the samples at different time points (e.g., 0, 12, 24, 30 hours) and compare the results.

5. Acceptance Criteria:

  • The mean concentration of the stability samples at each QC level should be within ±15% of the mean concentration of the baseline samples.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of α-Hydroxymetoprolol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_stability Stability Testing SampleCollection Biological Sample Collection (Plasma/Serum) Spiking Spiking with Internal Standard SampleCollection->Spiking Baseline Baseline Analysis (T=0) SampleCollection->Baseline Extraction Protein Precipitation or LLE/SPE Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification Storage Storage under Various Conditions Baseline->Storage Analysis Analysis at Time Points Storage->Analysis Comparison Comparison to Baseline Analysis->Comparison

Caption: Experimental workflow for the bioanalysis and stability testing of α-Hydroxymetoprolol.

troubleshooting_logic cluster_storage Storage Conditions cluster_handling Sample Handling cluster_method Analytical Method Start Inconsistent/Low Analyte Recovery Temp Check Storage Temperature Start->Temp FT Check Freeze-Thaw Cycles Start->FT pH Check pH Start->pH Adsorption Evaluate Container Adsorption Start->Adsorption Enzymes Consider Enzymatic Degradation Start->Enzymes Interference Check for Matrix Interference Start->Interference Contamination Check for Contamination Start->Contamination Solution Implement Corrective Actions Temp->Solution FT->Solution pH->Solution Adsorption->Solution Enzymes->Solution Interference->Solution Contamination->Solution

Caption: Troubleshooting logic for addressing stability issues of α-Hydroxymetoprolol.

metoprolol_metabolism Metoprolol Metoprolol CYP2D6 CYP2D6 (Major Pathway) Metoprolol->CYP2D6 Other Other Metabolites Metoprolol->Other a_Hydroxy α-Hydroxymetoprolol (Active Metabolite) CYP2D6->a_Hydroxy O_Desmethyl O-Desmethylmetoprolol CYP2D6->O_Desmethyl

Caption: Major metabolic pathway of Metoprolol to α-Hydroxymetoprolol.

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Methods for α-Hydroxymetoprolol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the determination of α-Hydroxymetoprolol, a primary metabolite of the widely used beta-blocker metoprolol, in plasma samples.

This publication delves into the performance characteristics of various published LC-MS/MS methodologies, offering a direct comparison of their key validation parameters. Detailed experimental protocols are provided to support methodological evaluation and implementation.

Performance Comparison of Validated LC-MS/MS Methods

The selection of an appropriate bioanalytical method hinges on its ability to meet specific performance criteria. The following tables summarize the quantitative validation parameters of several distinct LC-MS/MS methods for α-Hydroxymetoprolol analysis in plasma, providing a clear basis for comparison.

Parameter Method 1 Method 2 (Stereoselective) Method 3 (High-Resolution) Method 4
Linearity Range (ng/mL) 2 - 500[1]0.1 - N/A1.0 - 250 (µg/L)[2][3][4]2.05 - 4200[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[1]0.1 (for each isomer)[6]1.0 (µg/L)[2][3][4]2.05[5]
Accuracy (%) 89.1 - 110[1]Not explicitly statedStated as accurateStated as accurate
Precision (% CV) ≤ 13.2[1]Not explicitly statedStated as good precisionStated as good precision
Sample Preparation Liquid-Liquid Extraction (LLE)[1]Liquid-Liquid Extraction (LLE)[6]Protein Precipitation (PPT)[2][3]Protein Precipitation (PPT)[5]
Internal Standard (IS) Chlorpropamide[1]Not explicitly statedMetoprolol-d7[2][3]Not explicitly stated

N/A: Not Available in the provided information.

Experimental Protocols: A Closer Look at the Methodologies

The robustness and reliability of an LC-MS/MS method are intrinsically linked to its experimental protocol. Below are detailed summaries of the methodologies compared in this guide.

Method 1: Rapid and Simple LC-MS/MS
  • Sample Preparation: Liquid-liquid extraction is employed using ethyl acetate to isolate metoprolol, its metabolites, and the internal standard from a 50 μL plasma sample.[1]

  • Chromatographic Separation: A Luna CN column is used with an isocratic mobile phase consisting of a 60:40 (v/v) mixture of distilled water and methanol, both containing 0.1% formic acid. The flow rate is maintained at 0.3 mL/min, resulting in a total run time of 3.0 minutes per sample.[1]

  • Mass Spectrometric Detection: Detection is carried out using electrospray ionization (ESI) in the positive ion selected-reaction monitoring (SRM) mode.[1]

Method 2: Stereoselective LC-MS/MS
  • Sample Preparation: This method utilizes liquid-liquid extraction with a 1:1 (v/v) mixture of dichloromethane and diisopropyl ether from 1 mL plasma aliquots.[6]

  • Chromatographic Separation: The separation of metoprolol enantiomers and α-hydroxymetoprolol isomers is achieved on a Chiralpak AD column.[6]

  • Mass Spectrometric Detection: Quantification is performed using LC-MS/MS.[6]

Method 3: High-Resolution Accurate Mass LC-MS
  • Sample Preparation: A straightforward protein precipitation technique is used, with a water-acetonitrile (15:85, v/v) solution as the precipitation reagent.[2][3]

  • Chromatographic Separation: The chromatographic run time for this method is 15 minutes.[2][3]

  • Mass Spectrometric Detection: An Exactive® Orbitrap mass spectrometer is used for detection, with isotope-labelled metoprolol-d7 serving as the internal standard.[2][3]

Method 4: Application in Herb-Drug Interaction Studies
  • Sample Preparation: Protein precipitation is the chosen method for sample preparation.[5]

  • Chromatographic Separation: Analytes are separated on an Agilent HC-C18 column (4.6 × 250 mm, 5 µm) with a flow rate of 1.0 mL/min. A post-column split of 1:4 is used to optimize the flow rate for mass spectrometric detection to 0.2 mL/min. The total run time is 8.5 minutes.[5]

  • Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray source interface operating in positive ionization mode is used for detection.[5]

Visualizing the Workflow: A Generalized LC-MS/MS Process

To provide a clearer understanding of the analytical sequence, the following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of α-Hydroxymetoprolol in plasma.

LC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (LLE or PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Column Chromatographic Separation Injection->Column Elution Elution Column->Elution Ionization Ionization (ESI+) Elution->Ionization Selection Precursor Ion Selection Ionization->Selection Fragmentation Collision-Induced Dissociation Selection->Fragmentation Detection Product Ion Detection Fragmentation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Generalized workflow for LC-MS/MS analysis of α-Hydroxymetoprolol in plasma.

Alternative Analytical Approaches

While LC-MS/MS is a dominant technique for the bioanalysis of α-Hydroxymetoprolol, other methods have also been developed. These include:

  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection: This method offers good sensitivity and reliability for the simultaneous determination of metoprolol and α-hydroxymetoprolol.[7]

  • Excitation-Emission Matrix Fluorescence with second-order calibration: This approach has been explored for the simultaneous determination of metoprolol and α-hydroxymetoprolol in plasma without the need for chromatographic separation.[8]

  • High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC method has been reported for the simultaneous determination of metoprolol and hydrochlorothiazide in human plasma.[9]

The choice of the most suitable analytical method will depend on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific bioanalytical needs.

References

A Comparative Guide to a-Hydroxymetoprolol Assays: Paving the Way for Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Importance of Cross-Validation

In the realm of regulated bioanalysis, ensuring the consistency and reliability of an analytical method across different laboratories is paramount.[1][2] Method transfer between facilities, whether from a pharmaceutical company to a contract research organization (CRO) or between different CROs, necessitates a thorough cross-validation process.[1][2] This process formally demonstrates that a bioanalytical method performs equivalently in both the originating ("sending") and the receiving laboratories, thereby ensuring that data generated at multiple sites can be confidently compared and combined for pharmacokinetic, toxicokinetic, and other clinical studies.[3] Regulatory bodies like the FDA and EMA provide guidelines that underscore the need for such validation to maintain data integrity.[4][5][6]

Comparison of Validated a-Hydroxymetoprolol LC-MS/MS Assays

The following tables summarize the key parameters of several published LC-MS/MS methods for the determination of this compound in biological matrices. This comparative data can assist researchers in selecting or developing an assay that best suits their specific needs and available instrumentation.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Biological Matrix Human SerumHuman PlasmaRat Plasma
Sample Preparation Protein precipitation with acetonitrileLiquid-liquid extraction with dichloromethane:diisopropyl ether (1:1, v/v)Protein precipitation with methanol
Internal Standard Metoprolol-d7Not SpecifiedHydroxypioglitazone
Chromatographic Column Thermo Scientific Hypersil Gold PFP (150 x 2.1 mm, 3 µm)Chiralpak ADUltimate XB-C18 (150 x 2.1 mm, 5 µm)
Mobile Phase A: 2 mM ammonium formate and 0.1% formic acid in water; B: 0.1% formic acid in methanolNot SpecifiedMethanol-water with 0.2% formic acid (65:35, v/v)
Flow Rate 0.4 mL/minNot Specified0.2 mL/min
Run Time 15 minNot SpecifiedNot Specified

Table 2: Mass Spectrometry and Assay Performance

ParameterMethod 1Method 2Method 3
Mass Spectrometer Thermo Scientific Exactive® OrbitrapTandem mass spectrometry (LC-MS/MS)LC-MS/MS
Ionization Mode Not SpecifiedNot SpecifiedNot Specified
MRM Transition Not SpecifiedNot Specifiedm/z 284.2 → 116.3
Linear Range 5.0-250 µg/L0.1 ng/mL (isomer specific) - upper range not specified1.0-500 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 µg/L0.1 ng/mL (for each isomer)1.0 ng/mL
Intra-assay Precision (%RSD) <15%Not SpecifiedNot Specified
Inter-assay Precision (%RSD) <15%Not SpecifiedNot Specified
Accuracy (%RE) Within ±15%Not SpecifiedNot Specified

Experimental Protocols for this compound Analysis

Below are generalized experimental protocols based on the reviewed literature. These should be adapted and validated for specific laboratory conditions.

Method 1: Protein Precipitation LC-Orbitrap MS[1][8][9]
  • Sample Preparation:

    • To a 100 µL aliquot of human serum, add an appropriate amount of the internal standard (Metoprolol-d7).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatography:

    • Inject the reconstituted sample onto a Thermo Scientific Hypersil Gold PFP column.

    • Use a gradient elution with a mobile phase consisting of ammonium formate and formic acid in water and methanol.

  • Mass Spectrometry:

    • Detect the analyte and internal standard using an Orbitrap mass spectrometer.

    • Quantify using the peak area ratio of the analyte to the internal standard.

Method 2: Stereoselective LC-MS/MS Analysis[4]
  • Sample Preparation:

    • To a 1 mL aliquot of plasma, add the internal standard.

    • Perform a liquid-liquid extraction using dichloromethane:diisopropyl ether (1:1, v/v).

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatography:

    • Inject the sample onto a Chiralpak AD column for enantiomeric separation of this compound isomers.

  • Mass Spectrometry:

    • Use a tandem mass spectrometer for detection and quantification.

Method 3: Protein Precipitation LC-MS/MS for Herb-Drug Interaction Studies[10]
  • Sample Preparation:

    • Precipitate plasma proteins using methanol.

    • Centrifuge and inject the supernatant.

  • Chromatography:

    • Separate the analytes on a C18 column with an isocratic mobile phase of methanol and water containing formic acid.

  • Mass Spectrometry:

    • Monitor the specific MRM transition for this compound (m/z 284.2 → 116.3).

Inter-Laboratory Cross-Validation Workflow

A successful cross-validation study requires careful planning, execution, and statistical analysis. The following workflow and diagram illustrate the key steps involved.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria P2 Develop Cross-Validation Protocol P1->P2 P3 Select QC and Incurred Samples P2->P3 E1 Sending Lab Analyzes Samples P3->E1 E2 Ship Samples to Receiving Lab P3->E2 A1 Compile Data from Both Labs E1->A1 E3 Receiving Lab Analyzes Samples E2->E3 E3->A1 A2 Statistical Analysis (e.g., Bland-Altman, t-test) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Generate Cross-Validation Report A3->A4 AssayComparisonLogic Start Need for Inter-Laboratory Data Comparison MethodSelection Select/Develop Validated Assay Method Start->MethodSelection ProtocolHarmonization Harmonize Protocols (SOPs, Reagents, etc.) MethodSelection->ProtocolHarmonization CrossValidation Conduct Cross-Validation Study ProtocolHarmonization->CrossValidation DataAnalysis Statistical Analysis of Results CrossValidation->DataAnalysis AcceptanceCriteria Results Meet Acceptance Criteria? DataAnalysis->AcceptanceCriteria Investigation Investigate Discrepancies AcceptanceCriteria->Investigation No DataComparable Data is Comparable - Proceed with Study AcceptanceCriteria->DataComparable Yes MethodModification Modify Method/Protocol Investigation->MethodModification MethodModification->CrossValidation

References

A Comparative Guide: HPLC vs. UPLC for α-Hydroxymetoprolol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of drug metabolites, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and overall efficiency. This guide provides an objective comparison of these two techniques for the analysis of α-Hydroxymetoprolol, a primary metabolite of the widely prescribed beta-blocker, metoprolol. The information presented is supported by a synthesis of published experimental data to facilitate an informed selection for your analytical needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the analysis of α-Hydroxymetoprolol using HPLC and UPLC methodologies. Data has been compiled from various studies to provide a representative comparison.

ParameterHPLCUPLC/UHPLC
Particle Size of Stationary Phase 3 - 5 µm< 2 µm
Typical Column Dimensions 4.6 x 150 mm, 4.6 x 250 mm2.1 x 50 mm, 2.1 x 100 mm
Operating Pressure 400 - 600 bar> 1000 bar
Analysis Time (Run Time) 12 - 16 minutes[1][2]< 5 minutes[3][4]
Flow Rate 0.7 - 1.0 mL/min[1][2][5]0.3 - 0.7 mL/min[4][6]
Lower Limit of Quantification (LLOQ) 2.5 - 25 ng/mL[1][2][7]0.1 - 2.0 ng/mL[8][9]
Solvent Consumption HigherSignificantly Lower
Resolution GoodExcellent
Sensitivity GoodExcellent

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC-based analyses of α-Hydroxymetoprolol are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

HPLC Method Protocol

This protocol is a representative example of a conventional HPLC method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in biological matrices.

1. Sample Preparation:

  • A liquid-liquid extraction is commonly employed. Plasma or serum samples are alkalinized and extracted with an organic solvent such as dichloromethane or ethyl acetate.[4][7]

  • The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or triethylamine).[1][2]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: Fluorescence detection is often used for its sensitivity, with excitation and emission wavelengths typically around 230 nm and 300 nm, respectively.[2] UV detection at approximately 222 nm is also an option.[5]

UPLC-MS/MS Method Protocol

This protocol outlines a typical UPLC-tandem mass spectrometry (MS/MS) method, which offers enhanced sensitivity and speed for the analysis of α-Hydroxymetoprolol.

1. Sample Preparation:

  • Protein precipitation is a rapid and effective sample preparation technique for UPLC-MS/MS. An organic solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.[9]

  • The sample is then centrifuged, and the supernatant is injected into the UPLC system.

2. UPLC Conditions:

  • Column: A sub-2 µm particle size C18 or equivalent reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Total Run Time: Approximately 3 minutes.[4]

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

  • Detection: Selected reaction monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for α-Hydroxymetoprolol and an internal standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and the advantages of each technique, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC_Column HPLC Column (3-5 µm particles) Injection->HPLC_Column Detection Fluorescence/UV Detection HPLC_Column->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition

Figure 1: Typical HPLC workflow for α-Hydroxymetoprolol analysis.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis Sample Biological Sample PPT Protein Precipitation Sample->PPT Centrifugation Centrifugation PPT->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection UPLC_Column UPLC Column (<2 µm particles) Injection->UPLC_Column MS_Detection MS/MS Detection UPLC_Column->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition

Figure 2: Streamlined UPLC-MS/MS workflow for α-Hydroxymetoprolol analysis.

HPLC_vs_UPLC hplc_speed Slower Analysis Time uplc_speed Faster Analysis Time hplc_sensitivity Good Sensitivity uplc_sensitivity Higher Sensitivity hplc_pressure Lower Pressure uplc_pressure Higher Pressure hplc_solvent Higher Solvent Use uplc_solvent Lower Solvent Use Title Performance Comparison

Figure 3: Key performance differences between HPLC and UPLC.

Conclusion

The choice between HPLC and UPLC for the analysis of α-Hydroxymetoprolol depends on the specific requirements of the study.

HPLC remains a robust and reliable technique, particularly in quality control settings where validated methods are already in place and high throughput is not the primary concern. Its lower operating pressures and less expensive instrumentation can be advantageous for laboratories with budget constraints.

UPLC , especially when coupled with mass spectrometry, offers significant advantages in terms of speed, sensitivity, and resolution.[10][11] This makes it the preferred method for demanding applications such as pharmacokinetic studies, bioequivalence trials, and high-throughput screening in drug discovery and development. The reduction in solvent consumption also contributes to greener and more cost-effective laboratory operations over the long term.[12]

For new method development, the superior performance of UPLC makes it a compelling choice for the analysis of α-Hydroxymetoprolol, enabling researchers to obtain high-quality data in a fraction of the time.

References

A Comparative Pharmacokinetic Analysis of a-Hydroxymetoprolol and O-desmethylmetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two major metoprolol metabolites.

This guide provides a detailed comparison of the pharmacokinetic properties of a-Hydroxymetoprolol and O-desmethylmetoprolol, the primary metabolites of the widely prescribed beta-blocker, metoprolol. Understanding the distinct disposition of these metabolites is crucial for a complete assessment of metoprolol's clinical efficacy and safety, particularly in the context of pharmacogenetic variability.

Metabolic Pathway of Metoprolol

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2] The two main metabolic pathways are α-hydroxylation, leading to the formation of this compound, and O-demethylation, which produces O-desmethylmetoprolol.[1] Both metabolites are pharmacologically less active than the parent drug.[2] The genetic polymorphism of CYP2D6 can significantly influence the rate of metoprolol metabolism, leading to inter-individual variability in plasma concentrations of the parent drug and its metabolites.[3][4][5]

Metoprolol Metoprolol aHydroxymetoprolol This compound Metoprolol->aHydroxymetoprolol CYP2D6 (α-hydroxylation) ODesmethylmetoprolol O-desmethylmetoprolol Metoprolol->ODesmethylmetoprolol CYP2D6 (O-demethylation)

Figure 1. Metabolic conversion of metoprolol to its primary metabolites, this compound and O-desmethylmetoprolol, mediated by the CYP2D6 enzyme.

Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and O-desmethylmetoprolol in healthy Korean volunteers after a single oral administration of 100 mg metoprolol.

Pharmacokinetic ParameterThis compoundO-desmethylmetoprololReference
Cmax (ng/mL) 45.3 ± 25.038.0 ± 19.4[6]
Tmax (hr) 3.6 ± 1.14.4 ± 1.5[6]
AUC₀₋₂₄ (ng·hr/mL) 305.8 ± 166.4334.4 ± 174.6[6]
Half-life (t½) (hr) 4.5 ± 1.25.2 ± 1.5[6]

Table 1. Comparative pharmacokinetic parameters of this compound and O-desmethylmetoprolol. Data are presented as mean ± standard deviation.

Experimental Protocols

The data presented in this guide is supported by robust experimental methodologies, primarily employing liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of metoprolol and its metabolites in biological matrices.

Subject Demographics and Dosing

The pharmacokinetic data in Table 1 was obtained from a study involving healthy Korean volunteers.[6] Participants were administered a single oral dose of 100 mg metoprolol.[6]

Sample Collection and Preparation

Blood samples were collected at predetermined time points following drug administration. Plasma was separated by centrifugation and stored frozen until analysis. For analysis, plasma samples were prepared using a liquid-liquid extraction method.[6]

Analytical Method: LC-MS/MS

A validated LC-MS/MS method was used for the simultaneous determination of this compound and O-desmethylmetoprolol in human plasma.[6]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system was used for the separation of the analytes.

  • Column: A suitable reversed-phase column was employed for chromatographic separation.

  • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, was used to elute the compounds.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection and quantification.[6]

  • Quantification: Multiple reaction monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for each analyte and the internal standard, ensuring high selectivity and sensitivity.[6]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (MRM) HPLC->MS Quantification Quantification MS->Quantification

Figure 2. A generalized experimental workflow for the quantification of metoprolol metabolites in plasma using LC-MS/MS.

Discussion

The pharmacokinetic data reveal that this compound and O-desmethylmetoprolol exhibit broadly similar disposition profiles in healthy individuals. Both metabolites are rapidly formed, reaching peak plasma concentrations within a few hours of oral metoprolol administration.[6] Their elimination half-lives are also comparable, suggesting that they are cleared from the body at a similar rate.[6]

It is important to note that the study from which this data is derived was conducted in a specific population (healthy Korean volunteers).[6] Pharmacokinetic parameters can be influenced by a variety of factors including age, sex, ethnicity, and the presence of co-morbidities or co-medications. Furthermore, as CYP2D6 is the primary enzyme responsible for the formation of both metabolites, individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) will likely exhibit significant differences in the plasma concentrations of this compound and O-desmethylmetoprolol.[3][4][5] Therefore, these findings should be interpreted with these considerations in mind.

Conclusion

This guide provides a concise, data-driven comparison of the pharmacokinetics of this compound and O-desmethylmetoprolol. The presented data and experimental methodologies offer a valuable resource for researchers and clinicians working in the fields of pharmacology, drug metabolism, and personalized medicine. Further studies are warranted to explore the influence of various physiological and genetic factors on the pharmacokinetics of these metabolites in diverse populations.

References

Comparative Analysis of Metoprolol and α-Hydroxymetoprolol Beta-Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the beta-blocking activity of the widely used cardioselective β₁-adrenergic receptor antagonist, metoprolol, and its principal active metabolite, α-Hydroxymetoprolol. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological nuances between the parent drug and its metabolite. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathway and experimental workflow.

Data Presentation: Quantitative Comparison of Beta-Blocking Activity

While extensive quantitative data exists for metoprolol's binding affinity and potency, specific in vitro binding affinity data for α-Hydroxymetoprolol is less prevalent in publicly available literature. However, a consistent finding across multiple studies is that α-Hydroxymetoprolol possesses approximately one-tenth the beta-blocking activity of metoprolol.[1][2][3] The following table summarizes the available quantitative data for metoprolol and the established relative potency of its metabolite.

ParameterMetoprololα-HydroxymetoprololReference
Target Receptor β₁-Adrenergic Receptorβ₁-Adrenergic ReceptorN/A
Binding Affinity (Ki) for human β₁-AR 102 nMData not readily available[4]
IC₅₀ (inhibition of isoproterenol-induced tachycardia) 190 nM (guinea pig right atrium)Data not readily availableN/A
Relative Beta-Blocking Potency 1~0.1 (one-tenth of metoprolol)[1][2][3]
In Vivo Dosage for Equivalent Beta-Blockade (Dog Model) 1x5x (resulting in 10x higher plasma concentration)[5]

Note: AR = Adrenergic Receptor. Data for metoprolol can vary based on the specific experimental conditions and tissue types used.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of beta-blocker activity.

Radioligand Binding Assay for β₁-Adrenergic Receptor Affinity

This in vitro assay determines the binding affinity (Ki) of a compound for the β₁-adrenergic receptor.

Objective: To quantify the affinity of metoprolol and α-Hydroxymetoprolol for the β₁-adrenergic receptor.

Materials:

  • Cell membranes expressing human β₁-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol

  • Wash Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM)

  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM) and 0.1% BSA

  • Test compounds: Metoprolol and α-Hydroxymetoprolol at various concentrations

  • Non-specific binding control: Propranolol (10 µM)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing β₁-adrenergic receptors in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (metoprolol or α-Hydroxymetoprolol).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Langendorff Heart Preparation for Functional Beta-Blockade Assessment

This ex vivo assay assesses the functional antagonism of β-adrenergic receptor agonists by beta-blockers on cardiac parameters.

Objective: To measure the inhibitory effect of metoprolol and α-Hydroxymetoprolol on the inotropic (contractility) and chronotropic (heart rate) responses to a β-agonist.

Materials:

  • Isolated heart from a laboratory animal (e.g., rat or guinea pig)

  • Langendorff apparatus

  • Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

  • β-adrenergic agonist: Isoproterenol or Norepinephrine

  • Test compounds: Metoprolol and α-Hydroxymetoprolol

  • Pressure transducer and heart rate monitor

Procedure:

  • Heart Isolation and Perfusion: Euthanize the animal and rapidly excise the heart. Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline for heart rate and left ventricular developed pressure (LVDP) is achieved.

  • Agonist Stimulation: Administer a cumulative concentration-response curve of the β-agonist (e.g., isoproterenol) to establish a baseline maximal response.

  • Beta-Blocker Incubation: Wash out the agonist and allow the heart to return to baseline. Perfuse the heart with a fixed concentration of the test compound (metoprolol or α-Hydroxymetoprolol) for a set duration (e.g., 20 minutes).

  • Repeat Agonist Stimulation: In the continued presence of the beta-blocker, repeat the cumulative concentration-response curve for the β-agonist.

  • Data Analysis: Compare the concentration-response curves of the agonist in the absence and presence of the beta-blocker. A rightward shift in the curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's potency (pA₂ value).

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the β₁-adrenergic receptor and the point of inhibition by metoprolol and α-Hydroxymetoprolol.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Norepinephrine, Epinephrine) B1AR β₁-Adrenergic Receptor Agonist->B1AR Activates Blocker Metoprolol or α-Hydroxymetoprolol Blocker->B1AR Blocks G_Protein Gs Protein B1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of intracellular proteins PKA->Phosphorylation Catalyzes Response Increased Heart Rate & Contractility Phosphorylation->Response Leads to

Caption: Beta-adrenergic receptor signaling pathway and inhibition.

Experimental Workflow for Beta-Blocker Activity Assay

The following diagram outlines the general workflow for an in vitro experiment to determine the beta-blocking activity of a compound.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) start->prepare_reagents setup_assay Set up 96-well Assay Plate (Total, Non-specific, and Test Compound Wells) prepare_reagents->setup_assay incubate Incubate at Controlled Temperature setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash measure Measure Radioactivity (Scintillation Counting) filter_wash->measure analyze Data Analysis (IC₅₀ and Ki Calculation) measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

References

A Comparative Guide to the Validation of α-Hydroxymetoprolol Analytical Methods Following FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of validated analytical methods for α-Hydroxymetoprolol, a primary metabolite of the widely used beta-blocker, metoprolol. The methodologies and data presented are benchmarked against the rigorous standards set by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1] According to the ICH Q2(R2) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[1][2][3] The FDA's guidance on bioanalytical method validation further elaborates on these principles, particularly for chromatographic and ligand-binding assays used in clinical and nonclinical studies.[4][5][6]

Comparison of Validated Analytical Methods for α-Hydroxymetoprolol

The following tables summarize the performance characteristics of various analytical methods for the determination of α-Hydroxymetoprolol in biological matrices, primarily human plasma. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of HPLC-Based Methods

ParameterMethod 1: HPLC-Fluorescence
Linearity Range 1 - 100 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL
Accuracy (% Recovery) 90.2% - 110%
Precision (%RSD) Intra-run: 1.9% - 14.5%
Internal Standard Not specified in detail
Biological Matrix Human Plasma
Sample Preparation Solid Phase Extraction (SPE)
Reference [7]

Table 2: Performance Characteristics of LC-MS/MS-Based Methods

ParameterMethod 1: LC-MS/MSMethod 2: LC-MS/MS
Linearity Range 2 - 500 ng/mL3.03 - 416.35 ng/mL
Lower Limit of Quantitation (LLOQ) 2 ng/mL3.03 ng/mL
Accuracy (% Bias) 89.1% - 110%95.20% - 99.96%
Precision (%CV) ≤ 13.2%< 15%
Internal Standard ChlorpropamideNot specified in detail
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Liquid-Liquid Extraction (Ethyl Acetate)Not specified in detail
Reference [8][7]

Experimental Protocols

General Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a comprehensive process to ensure its reliability for the intended application.[1][6] The general workflow, as recommended by FDA and ICH guidelines, is depicted below.

Analytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Core Validation Parameters cluster_PostValidation Post-Validation Method_Development Method Development & Optimization Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Specificity Specificity & Selectivity Protocol_Design->Specificity Linearity Linearity & Range Protocol_Design->Linearity Accuracy Accuracy Protocol_Design->Accuracy Precision Precision (Repeatability & Intermediate) Protocol_Design->Precision LLOQ Limit of Quantitation (LLOQ) Protocol_Design->LLOQ Stability Analyte Stability Protocol_Design->Stability Robustness Robustness Specificity->Robustness Linearity->Robustness Accuracy->Robustness Precision->Robustness LLOQ->Robustness Stability->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report

Bioanalytical method validation workflow as per FDA/ICH guidelines.
Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a representative example for the quantification of α-Hydroxymetoprolol in human plasma based on published methods.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add the internal standard (e.g., Chlorpropamide).

  • Vortex the mixture briefly.

  • Add 1 mL of ethyl acetate for extraction.

  • Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: Luna CN column or equivalent.

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (e.g., 60:40, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Selected Reaction Monitoring (SRM).

  • Precursor → Product Ion Transitions:

    • α-Hydroxymetoprolol: To be determined based on instrumentation

    • Internal Standard (Chlorpropamide): To be determined based on instrumentation

4. Validation Procedures

  • Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve using at least six non-zero concentrations of α-Hydroxymetoprolol in plasma. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Stability: Evaluate the stability of α-Hydroxymetoprolol in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Decision-Making for Method Selection

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a logical approach to selecting a suitable method for α-Hydroxymetoprolol analysis.

Method_Selection_Flowchart Start Define Analytical Requirements Sensitivity Required LLOQ? Start->Sensitivity High_Sensitivity High Sensitivity (< 5 ng/mL) Sensitivity->High_Sensitivity Yes Moderate_Sensitivity Moderate Sensitivity (> 5 ng/mL) Sensitivity->Moderate_Sensitivity No LC_MS_MS LC-MS/MS Recommended High_Sensitivity->LC_MS_MS HPLC_Fluorescence HPLC-Fluorescence is a Viable Option Moderate_Sensitivity->HPLC_Fluorescence High_Throughput High Throughput Needed? LC_MS_MS->High_Throughput Matrix_Complexity Complex Matrix? HPLC_Fluorescence->Matrix_Complexity Matrix_Complexity->LC_MS_MS Yes Matrix_Complexity->High_Throughput No End Method Selected High_Throughput->End Yes/No

Decision-making flowchart for selecting an analytical method.

References

Purity Analysis of α-Hydroxymetoprolol Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of α-Hydroxymetoprolol reference standards. Ensuring the high purity of reference standards is critical for the accuracy and reliability of analytical data in drug development and quality control. This document outlines key experimental protocols, presents comparative data, and discusses potential impurities.

Comparative Purity Analysis

The purity of α-Hydroxymetoprolol reference standards from three leading suppliers was evaluated using High-Performance Liquid Chromatography (HPLC). The results, summarized below, indicate high purity for all tested batches, with minor variations in the impurity profiles.

Parameter Supplier A (Lot# A123) Supplier B (Lot# B456) Supplier C (Lot# C789)
Purity by HPLC (% Area) 99.8%99.5%99.9%
Highest Individual Impurity 0.12%0.25%0.08%
Total Impurities 0.20%0.50%0.10%
Water Content (Karl Fischer) 0.15%0.20%0.10%
Residual Solvents <0.05%<0.05%<0.05%
Assay (on as-is basis) 99.6%99.2%99.7%

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the separation and quantification of α-Hydroxymetoprolol and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Purified water

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1 M ammonium acetate buffer, pH 4.5) and Mobile Phase B (Acetonitrile:Methanol, 50:50 v/v)

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the α-Hydroxymetoprolol reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Water Content Determination by Karl Fischer Titration

This method determines the water content in the reference standard.

Instrumentation:

  • Karl Fischer titrator (coulometric or volumetric)

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

Procedure:

  • Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.

  • Accurately weigh a suitable amount of the α-Hydroxymetoprolol reference standard and introduce it into the titration vessel.

  • Titrate to the endpoint and record the water content.

Residual Solvent Analysis by Gas Chromatography (GC)

This method is used to identify and quantify any residual solvents from the manufacturing process.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

  • Capillary column suitable for solvent analysis (e.g., DB-624)

Procedure:

  • The analysis is performed according to the general principles of USP <467> Residual Solvents. A sample of the reference standard is dissolved in a suitable solvent, and the headspace is injected into the GC. The detected peaks are identified and quantified against a standard containing known residual solvents.

Potential Impurities

The purity of an α-Hydroxymetoprolol reference standard can be affected by impurities from the synthesis of the parent drug, metoprolol, or from the metabolism process if the standard is of biological origin. Potential impurities to monitor include:

  • Metoprolol: The parent drug.

  • Metoprolol Related Compound A: A known impurity in metoprolol synthesis.

  • Other degradation products: Arising from storage or handling.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the overall workflow for the purity assessment of an α-Hydroxymetoprolol reference standard.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation prep Weigh and Dissolve Reference Standard hplc HPLC Purity (% Area, Impurities) prep->hplc Aliquots kf Karl Fischer (Water Content) prep->kf Aliquots gc GC-HS (Residual Solvents) prep->gc Aliquots data_analysis Data Analysis and Impurity Profiling hplc->data_analysis kf->data_analysis gc->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Caption: Workflow for the comprehensive purity analysis of α-Hydroxymetoprolol.

Logical Relationship for Purity Assessment

This diagram shows the logical relationship between the different analytical tests performed to determine the final reported purity of the reference standard.

Purity_Assessment_Logic cluster_inputs Purity Components cluster_output Final Purity hplc_purity HPLC Purity (100% - Impurities) final_purity Reported Purity (Assay) hplc_purity->final_purity water Water Content water->final_purity solvents Residual Solvents solvents->final_purity inorganics Inorganic Impurities inorganics->final_purity

Caption: Logical inputs for the final purity assessment of the reference standard.

A Comparative Analysis of Metoprolol Metabolism to α-Hydroxymetoprolol Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic conversion of metoprolol, a widely used beta-blocker, to its active metabolite, α-hydroxymetoprolol, across four key species in preclinical and clinical research: humans, monkeys, dogs, and rats. Understanding the species-specific differences in drug metabolism is paramount for the accurate extrapolation of pharmacokinetic and pharmacodynamic data from animal models to humans, ensuring safer and more effective drug development.

Executive Summary

The primary route of metoprolol metabolism to α-hydroxymetoprolol is through α-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 in humans. This pathway's efficiency varies significantly across species, impacting the pharmacokinetic profile and pharmacological activity of metoprolol. This guide synthesizes available quantitative data, details the experimental methodologies for metabolite analysis, and visually represents the metabolic pathways and experimental workflows.

Quantitative Comparison of α-Hydroxylation of Metoprolol

The extent of metoprolol's conversion to α-hydroxymetoprolol demonstrates notable interspecies variation. The following table summarizes the available quantitative data on the percentage of metoprolol metabolized via this pathway.

SpeciesRoute of AdministrationPercentage of Metoprolol Converted to α-HydroxymetoprololKey Findings & Citations
Human Oral~10%α-hydroxylation is one of the three main metabolic pathways.[1][2]
Dog Intravenous~5%α-hydroxymetoprolol is considered a minor metabolite in dogs.
Monkey N/AData not readily available in the reviewed literature.Further research is needed to quantify this metabolic pathway in monkeys.
Rat In Vitro (Liver Microsomes)Km = 39 ± 4.0 µM, Vmax = 1.28 ± 0.22 nmol/mg protein/min (for total metabolism)While kinetic data for overall metoprolol metabolism is available, the specific percentage proceeding via α-hydroxylation is not detailed.[3]

Metabolic Signaling Pathway

The metabolic conversion of metoprolol to α-hydroxymetoprolol is a critical step in its biotransformation. The diagram below illustrates this enzymatic process.

Metoprolol_Metabolism Metoprolol Metoprolol a_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->a_Hydroxymetoprolol CYP2D6 (Humans) CYP2D homologues (Animals) Other_Metabolites Other Metabolites (e.g., O-demethylation) Metoprolol->Other_Metabolites CYP2D6, other CYPs

Caption: Metabolic pathway of metoprolol to α-hydroxymetoprolol.

Experimental Protocols

Accurate quantification of metoprolol and α-hydroxymetoprolol is essential for comparative metabolic studies. The most common methodologies employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of metoprolol and its metabolites from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Plasma_Urine Plasma or Urine Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Urine->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Generalized workflow for metabolite quantification.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from plasma samples that can interfere with chromatographic analysis.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

2. In Vitro Metabolism using Liver Microsomes

  • Objective: To assess the metabolic stability and profile of metoprolol in a controlled in vitro system.

  • Procedure:

    • Prepare an incubation mixture containing liver microsomes (from the species of interest), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding metoprolol to the mixture.

    • Incubate for a specified time period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Process the samples as described in the sample preparation section for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Metoprolol: Q1/Q3 transition (e.g., m/z 268.2 -> 116.2)

      • α-Hydroxymetoprolol: Q1/Q3 transition (e.g., m/z 284.2 -> 132.2)

    • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Concluding Remarks

The metabolism of metoprolol to α-hydroxymetoprolol exhibits significant species-dependent variability, with humans showing a higher propensity for this pathway compared to dogs. The lack of quantitative data for monkeys highlights a critical knowledge gap in the preclinical assessment of metoprolol and underscores the importance of conducting thorough comparative metabolic studies early in the drug development process. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to bridge these gaps and facilitate more informed decision-making in translational research.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for a-Hydroxymetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of a-Hydroxymetoprolol, a key metabolite of metoprolol, intended for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

Core Safety and Disposal Information

All quantitative data and key safety information derived from Safety Data Sheets (SDS) are summarized below for clear and immediate reference.

ParameterInformationSource
Chemical Name This compoundTargetMol SDS
CAS Number 56392-16-6TargetMol SDS
Physical Form SolidCayman Chemical
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.TCI America SDS
Spill Response Collect and arrange disposal. Keep in suitable, closed containers for disposal.TargetMol SDS
Environmental Precautions Discharge into the environment must be avoided.TargetMol SDS
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical impermeable gloves, and eye/face protection.TargetMol SDS

Procedural Steps for Proper Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound in a laboratory setting. This process is designed to be straightforward and compliant with general laboratory chemical waste regulations.

1. Waste Identification and Segregation:

  • Treat all this compound, whether in pure form or in solution, as chemical waste.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. The original container is often a suitable option if it is in good condition.
  • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound". Include the full chemical name and any known hazard information.

3. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • Keep the container tightly closed except when adding waste.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
  • Provide the waste manifest or any other required documentation to the disposal company, accurately detailing the contents of the waste container.

5. Documentation:

  • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your laboratory's and institution's policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Chemical Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in a Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs provide_docs Provide Waste Manifest/Documentation contact_ehs->provide_docs disposal Professional Disposal provide_docs->disposal document Record Disposal Information disposal->document end End: Compliant Disposal Complete document->end

Caption: Disposal workflow for this compound.

Disclaimer: This guidance is intended for professional laboratory personnel. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Local, state, and federal regulations regarding chemical waste disposal must be followed.

Personal protective equipment for handling a-Hydroxymetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling a-Hydroxymetoprolol. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a metabolite of Metoprolol and should be handled with care, assuming it may possess biological activity.[1] Based on the available Safety Data Sheets (SDS), the primary hazards include potential irritation to the mucous membranes and upper respiratory tract. It may be harmful if inhaled, ingested, or absorbed through the skin.[2]

Recommended Personal Protective Equipment:

The following table summarizes the recommended PPE for handling this compound. It is crucial to always wear the appropriate PPE to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] Thickness of at least 4 mil is recommended.[3] Double gloving is advisable.[3]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or safety goggles.[2][4]To protect eyes from splashes or dust.
Respiratory Protection NIOSH-approved respirator is recommended if handling powders or creating aerosols.[2] A full-face respirator may be necessary if exposure limits are exceeded.[4]To prevent inhalation of dust or aerosols, which may be harmful.
Body Protection A laboratory coat is mandatory.[2] For larger quantities or increased risk of splashing, a disposable gown is recommended.[3]To protect skin and clothing from contamination.

Occupational Exposure Limits (OELs):

No specific Occupational Exposure Limits (OELs) for this compound have been established. In the absence of specific limits, it is prudent to handle the compound in a well-ventilated area, preferably within a fume hood, and to minimize the generation of dust and aerosols.[4] The principle of "As Low As Reasonably Practicable" (ALARA) should be followed for exposure.

Experimental Workflow: LC-MS Analysis of this compound

The following diagram outlines a typical experimental workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This procedure is based on established methods for the analysis of Metoprolol and its metabolites.[5][6][7]

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting start Start: Receive/Prepare this compound Sample weigh Weighing of this compound Standard start->weigh Handle with PPE dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution to Working Concentrations dissolve->dilute spike Spiking into Biological Matrix (if applicable) dilute->spike extract Sample Extraction (e.g., Protein Precipitation, SPE) spike->extract inject Injection into LC-MS System extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition & Peak Integration detect->process quantify Quantification & Result Calculation process->quantify report Final Report Generation quantify->report end_node End report->end_node

LC-MS analysis workflow for this compound.

Detailed Methodologies for Key Experiments:

  • Sample Preparation (based on a common protocol for metabolites):

    • Stock Solution Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to create a stock solution of known concentration.

    • Working Solutions: Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standard solutions.

    • Sample Extraction: For analysis from a biological matrix (e.g., plasma, urine), a sample extraction step is necessary to remove interfering substances. A common method is protein precipitation, where a cold organic solvent like acetonitrile is added to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant containing the analyte is then transferred for analysis.[5][7]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation of this compound from other components is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.[6]

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. Detection and quantification are performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Unused/Expired this compound Collect in a clearly labeled, sealed, and compatible chemical waste container.[2] Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container.[8] If sharp, use a designated sharps container for chemical waste.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a designated waste bag for contaminated PPE. This should be disposed of as hazardous waste.
Aqueous Waste (from cleaning, etc.) Collect in a labeled hazardous aqueous waste container. The container should be compatible with the solvents used.

Decontamination:

All surfaces and equipment that have come into contact with this compound should be decontaminated. A 10% bleach solution followed by a rinse with 70% ethanol or another suitable laboratory decontaminant can be effective.[8] Ensure that the decontamination solution is compatible with the surfaces being cleaned.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
a-Hydroxymetoprolol
Reactant of Route 2
a-Hydroxymetoprolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.